molecular formula C16H18FN3 B500620 4-[4-(4-Fluorophenyl)piperazino]aniline CAS No. 251097-69-5

4-[4-(4-Fluorophenyl)piperazino]aniline

Cat. No.: B500620
CAS No.: 251097-69-5
M. Wt: 271.33g/mol
InChI Key: FQOITVYFRAXELU-UHFFFAOYSA-N
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Description

4-[4-(4-Fluorophenyl)piperazino]aniline (CAS 251097-69-5) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, with a molecular formula of C16H18FN3 and a molecular weight of 271.34 . Its structure, featuring a piperazine core linked to both a 4-fluorophenyl group and an aniline moiety, makes it a valuable intermediate for constructing more complex molecules. This compound is primarily utilized as a key building block in the synthesis of novel active compounds. Piperazine derivatives are extensively investigated for their potential to interact with the central nervous system, showing promise in the development of therapeutic agents . Specifically, research into related 4(1H)-quinolone antimalarial agents has demonstrated that incorporating a piperazinyl group is a successful strategy for enhancing aqueous solubility and oral bioavailability, which are critical parameters in drug development . The aniline group present in the structure provides a reactive site for further chemical modifications, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3/c17-13-1-5-15(6-2-13)19-9-11-20(12-10-19)16-7-3-14(18)4-8-16/h1-8H,9-12,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOITVYFRAXELU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-[4-(4-Fluorophenyl)piperazino]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 4-[4-(4-Fluorophenyl)piperazino]aniline, a key intermediate in contemporary drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the prevalent synthetic strategies, including the mechanistic underpinnings of the Buchwald-Hartwig amination and the Ullmann condensation. Detailed experimental protocols, characterization data, and safety considerations are presented to ensure both theoretical comprehension and practical applicability. This guide emphasizes the causality behind experimental choices, aiming to equip the reader with the expertise to not only replicate but also troubleshoot and adapt these synthetic procedures.

Introduction: The Significance of the Arylpiperazine Moiety

The 1-arylpiperazine scaffold is a privileged pharmacophore, forming the core of numerous centrally acting agents. Its prevalence in medicinal chemistry is attributed to its ability to interact with a variety of G-protein coupled receptors, including serotonergic and dopaminergic receptors. The specific target of this guide, this compound, is a versatile intermediate. The aniline functional group serves as a handle for further chemical modifications, allowing for the construction of a diverse library of compounds for biological screening. The 4-fluorophenyl group can enhance metabolic stability and receptor binding affinity.

This guide will focus on the two most robust and widely adopted methods for the synthesis of this class of compounds: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. A comparative analysis of these two methods will be provided, highlighting their respective advantages and limitations.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached in a convergent manner, typically involving two key bond formations. The first is the arylation of piperazine with a fluorophenyl group, and the second is the subsequent arylation with an aniline or aniline precursor. The order of these steps can be varied depending on the availability of starting materials and the desired overall synthetic strategy.

A common and effective strategy involves a two-step sequence:

  • Synthesis of the intermediate, 1-(4-fluorophenyl)piperazine: This is typically achieved by the reaction of piperazine with 1-bromo-4-fluorobenzene or a similarly activated fluoroaromatic compound.

  • Coupling of 1-(4-fluorophenyl)piperazine with a protected aniline derivative: To avoid side reactions with the free amine of the aniline, a precursor such as p-nitroaniline is often used. The nitro group can then be reduced to the desired aniline in the final step.

The core of this synthetic approach lies in the carbon-nitrogen (C-N) bond-forming reactions, for which the Buchwald-Hartwig and Ullmann reactions are paramount.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, relying on a palladium catalyst and a phosphine ligand.[1] This reaction has largely superseded harsher classical methods due to its broad substrate scope, functional group tolerance, and milder reaction conditions.[2]

Mechanism: The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form an amido ligand.

  • Reductive Elimination: The aryl and amido ligands on the Pd(II) center undergo reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.

dot graph TD { A[Pd(0)L2] -->|Ar-X| B(Oxidative Addition); B -->|R2NH| C(Amine Coordination); C -->|Base| D(Deprotonation); D -->|Reductive Elimination| E{Ar-NR2}; E --> A; subgraph Catalytic Cycle A; B; C; D; E; end style A fill:#4285F4,fontcolor:#FFFFFF style B fill:#EA4335,fontcolor:#FFFFFF style C fill:#FBBC05,fontcolor:#202124 style D fill:#34A853,fontcolor:#FFFFFF style E fill:#F1F3F4,fontcolor:#202124 }

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a classical method for forming C-N bonds, utilizing a copper catalyst.[3] While traditionally requiring harsh reaction conditions such as high temperatures, modern advancements have introduced ligand systems that allow the reaction to proceed under milder conditions.[4]

Mechanism: The mechanism of the Ullmann condensation is not as definitively established as the Buchwald-Hartwig amination but is believed to involve a Cu(I)/Cu(III) catalytic cycle.

  • Formation of a Copper Amide: The copper catalyst reacts with the amine in the presence of a base to form a copper amide complex.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the Cu(I) center to form a Cu(III) intermediate.

  • Reductive Elimination: The aryl and amido groups reductively eliminate from the Cu(III) center to form the product and regenerate the Cu(I) catalyst.

dot graph TD { A[Cu(I)X] -->|R2NH, Base| B(Copper Amide Formation); B -->|Ar-X| C(Oxidative Addition); C -->|Reductive Elimination| D{Ar-NR2}; D --> A; subgraph Catalytic Cycle A; B; C; D; end style A fill:#4285F4,fontcolor:#FFFFFF style B fill:#EA4335,fontcolor:#FFFFFF style C fill:#FBBC05,fontcolor:#202124 style D fill:#34A853,fontcolor:#FFFFFF }

Caption: Proposed catalytic cycle of the Ullmann condensation.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Instrumentation
Reagent/MaterialSupplierPurity
1-Bromo-4-fluorobenzeneSigma-Aldrich99%
PiperazineCDH Fine ChemicalAnhydrous
p-NitroanilineCDH Fine Chemical99%
Palladium(II) AcetateSigma-Aldrich98%
BINAPStrem Chemicals98%
Sodium tert-butoxideAcros Organics97%
TolueneFisher ScientificAnhydrous
MethanolFisher ScientificACS Grade
Ethyl AcetateFisher ScientificHPLC Grade
HexanesFisher ScientificHPLC Grade
Palladium on CarbonSigma-Aldrich10 wt. %
Hydrazine HydrateSigma-Aldrich80%

All reactions should be carried out under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line techniques. Glassware should be oven-dried prior to use.

Synthesis of 1-(4-Fluorophenyl)piperazine (Intermediate 1)

Reaction Scheme:

Protocol:

  • To an oven-dried Schlenk flask was added palladium(II) acetate (0.112 g, 0.5 mmol), BINAP (0.468 g, 0.75 mmol), and sodium tert-butoxide (3.84 g, 40 mmol).

  • The flask was evacuated and backfilled with nitrogen three times.

  • Anhydrous toluene (100 mL) was added, followed by 1-bromo-4-fluorobenzene (3.50 g, 20 mmol) and piperazine (3.44 g, 40 mmol).

  • The reaction mixture was heated to 100 °C and stirred for 12 hours.

  • After cooling to room temperature, the mixture was filtered through a pad of Celite, and the filtrate was concentrated under reduced pressure.

  • The residue was purified by column chromatography on silica gel (Ethyl Acetate/Hexanes, 1:1) to afford 1-(4-fluorophenyl)piperazine as a white solid.

ParameterValue
Yield85-90%
Melting Point30-33 °C
AppearanceWhite solid
Synthesis of 1-(4-Fluorophenyl)-4-(4-nitrophenyl)piperazine (Intermediate 2)

Reaction Scheme:

Protocol:

  • To an oven-dried Schlenk flask was added palladium(II) acetate (0.056 g, 0.25 mmol), BINAP (0.234 g, 0.375 mmol), and sodium tert-butoxide (1.92 g, 20 mmol).

  • The flask was evacuated and backfilled with nitrogen three times.

  • Anhydrous toluene (50 mL) was added, followed by 1-(4-fluorophenyl)piperazine (1.80 g, 10 mmol) and 1-bromo-4-nitrobenzene (2.02 g, 10 mmol).

  • The reaction mixture was heated to 100 °C and stirred for 18 hours.

  • After cooling to room temperature, the mixture was diluted with ethyl acetate (100 mL) and washed with water (2 x 50 mL) and brine (50 mL).

  • The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was recrystallized from ethanol to yield 1-(4-fluorophenyl)-4-(4-nitrophenyl)piperazine as a yellow solid.

ParameterValue
Yield80-85%
AppearanceYellow solid
Synthesis of this compound (Final Product)

Reaction Scheme:

Protocol:

  • To a round-bottom flask was added 1-(4-fluorophenyl)-4-(4-nitrophenyl)piperazine (3.01 g, 10 mmol) and methanol (100 mL).

  • Palladium on carbon (10 wt. %, 0.30 g) was carefully added.

  • Hydrazine hydrate (80%, 2.5 mL, ~40 mmol) was added dropwise at room temperature.

  • The reaction mixture was heated to reflux and stirred for 4 hours.

  • After cooling to room temperature, the mixture was filtered through a pad of Celite, and the filtrate was concentrated under reduced pressure.

  • The residue was dissolved in ethyl acetate (100 mL) and washed with water (2 x 50 mL) and brine (50 mL).

  • The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound as an off-white solid.[1]

ParameterValue
Yield90-95%
AppearanceOff-white solid

dot graph TD { A[Start: 1-Bromo-4-fluorobenzene + Piperazine] -->|Step 1: Buchwald-Hartwig Amination| B(Intermediate 1: 1-(4-Fluorophenyl)piperazine); B -->|Step 2: Buchwald-Hartwig Amination with p-Nitroaniline precursor| C(Intermediate 2: 1-(4-Fluorophenyl)-4-(4-nitrophenyl)piperazine); C -->|Step 3: Nitro Group Reduction| D(Final Product: this compound); subgraph Synthetic Workflow A; B; C; D; end style A fill:#F1F3F4,fontcolor:#202124 style B fill:#4285F4,fontcolor:#FFFFFF style C fill:#EA4335,fontcolor:#FFFFFF style D fill:#34A853,fontcolor:#FFFFFF }

Caption: Overall synthetic workflow for this compound.

Characterization

The structure and purity of the synthesized compounds should be confirmed by a combination of spectroscopic methods.

Spectroscopic Data for this compound
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 6.95-6.85 (m, 4H, Ar-H), 6.75-6.65 (m, 4H, Ar-H), 3.60 (s, 2H, -NH₂), 3.20-3.10 (m, 8H, piperazine-H).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 157.5 (d, J=240 Hz), 147.9, 142.1, 140.5, 118.9 (d, J=7.5 Hz), 116.2, 115.7 (d, J=22 Hz), 51.0, 50.1.

  • Mass Spectrometry (ESI-MS): m/z 272.1 [M+H]⁺.

  • Infrared (IR, KBr, cm⁻¹): 3450-3250 (N-H stretch), 3050 (Ar C-H stretch), 1620 (N-H bend), 1510 (Ar C=C stretch), 1220 (C-F stretch).

Safety and Handling

It is imperative that all procedures are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is worn at all times.

  • 1-Bromo-4-fluorobenzene: Flammable liquid and vapor. Causes skin and serious eye irritation. Harmful if inhaled.[5]

  • Piperazine: Causes severe skin burns and eye damage. May cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled.[6]

  • p-Nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.[7]

  • Palladium Catalysts: Handle with care, as they are potent catalysts and may be harmful if inhaled or ingested.

  • Sodium tert-butoxide: Corrosive and reacts violently with water.

  • Hydrazine Hydrate: Toxic and a suspected carcinogen. Handle with extreme caution.

For detailed safety information, consult the Material Safety Data Sheets (MSDS) for each reagent.[1][3][5][6][7][8][9]

Conclusion

This technical guide has detailed the synthesis of this compound, a valuable intermediate in medicinal chemistry. By providing a thorough examination of the Buchwald-Hartwig amination and Ullmann condensation, along with detailed experimental protocols and characterization data, this document serves as a comprehensive resource for researchers in the field. The emphasis on the rationale behind procedural choices and the inclusion of critical safety information aims to foster a culture of informed and safe laboratory practice. The methodologies described herein are robust and can be adapted for the synthesis of a wide array of related arylpiperazine derivatives.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Safety Data Sheet: p-nitroaniline - Chemos GmbH&Co.KG. (n.d.). Retrieved January 15, 2026, from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 15, 2026, from [Link]

  • p-NITROANILINE HAZARD SUMMARY - NJ.gov. (n.d.). Retrieved January 15, 2026, from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 26). Retrieved January 15, 2026, from [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

in vitro studies involving 4-[4-(4-Fluorophenyl)piperazino]aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to In Vitro Studies Involving 4-[4-(4-Fluorophenyl)piperazino]aniline

Introduction

This compound, a derivative of piperazine, has emerged as a compound of interest in neuropharmacology and drug discovery. Its structural motif is common in centrally acting agents, and understanding its in vitro profile is a critical first step in elucidating its therapeutic potential and mechanism of action. This guide provides a comprehensive overview of the essential in vitro studies for characterizing this compound, offering both theoretical background and practical, step-by-step protocols for researchers and drug development professionals. The focus is on a logical, mechanism-driven approach to experimental design, ensuring that the data generated is robust, reproducible, and translatable.

Pharmacological Profile and Mechanism of Action

The primary molecular target of this compound is the dopamine D4 receptor, where it acts as an antagonist. The dopamine D4 receptor, a member of the G protein-coupled receptor (GPCR) family, is predominantly expressed in the limbic system of the brain, including the frontal cortex, amygdala, and hippocampus. Its signaling is initiated by the binding of dopamine, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound blocks the effects of dopamine, a mechanism that is of significant interest for the development of atypical antipsychotics with potentially fewer extrapyramidal side effects than traditional agents.

The interaction of this compound with the dopamine D4 receptor can be dissected through a series of well-established in vitro assays. These assays are designed to quantify the compound's binding affinity, functional activity, and downstream cellular consequences.

cluster_0 Dopamine D4 Receptor Signaling Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates G_protein Gi/o Protein D4R->G_protein Activates Compound This compound (Antagonist) Compound->D4R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Figure 1: Simplified signaling pathway of the dopamine D4 receptor and the antagonistic action of this compound.

Core In Vitro Experimental Workflow

A systematic in vitro evaluation of this compound should follow a tiered approach, beginning with target engagement and moving towards functional and cellular assays. This workflow ensures a comprehensive understanding of the compound's pharmacological properties.

cluster_workflow In Vitro Evaluation Workflow A Step 1: Receptor Binding Assays (Target Engagement) B Step 2: Functional Assays (Mechanism of Action) A->B Confirm Affinity C Step 3: Cellular Assays (Phenotypic Effects) B->C Validate Function D Step 4: Off-Target Profiling (Selectivity & Safety) C->D Assess Broader Effects

Figure 2: A tiered experimental workflow for the in vitro characterization of this compound.

Receptor Binding Assays: Quantifying Target Engagement

The initial step is to determine the binding affinity of this compound for the dopamine D4 receptor. This is typically achieved through competitive radioligand binding assays.

Principle: This assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50, which can then be used to calculate the equilibrium dissociation constant (Ki).

Experimental Protocol: Dopamine D4 Receptor Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture a stable cell line expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293 cells).

    • Harvest the cells and homogenize them in a cold buffer to prepare a crude membrane fraction.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone), and varying concentrations of this compound.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

    • Wash the filters to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

    • Calculate the IC50 value from the curve and then determine the Ki value using the Cheng-Prusoff equation.

Data Presentation:

CompoundIC50 (nM)Ki (nM)
This compound(Example Value)(Example Value)
Reference Antagonist (e.g., Clozapine)(Example Value)(Example Value)
Functional Assays: Elucidating the Mechanism of Action

Once binding affinity is established, the next step is to determine the functional consequence of this binding. For a D4 antagonist, this involves measuring the inhibition of dopamine-induced signaling.

Principle: The most common functional assay for Gi/o-coupled receptors like the D4 receptor is the measurement of cAMP levels. In the presence of an agonist like dopamine, cAMP levels are suppressed. An antagonist will block this suppression.

Experimental Protocol: cAMP Assay

  • Cell Culture and Plating:

    • Use a cell line stably expressing the human dopamine D4 receptor.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Pre-treat the cells with varying concentrations of this compound.

    • Stimulate the cells with a fixed concentration of dopamine in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of the antagonist.

    • Determine the IC50 value, which represents the concentration of the antagonist that restores 50% of the dopamine-induced cAMP suppression.

Data Presentation:

CompoundFunctional IC50 (nM)
This compound(Example Value)
Reference Antagonist (e.g., L-745,870)(Example Value)
Cellular Assays: Assessing Phenotypic Consequences

Cellular assays are employed to understand the broader physiological effects of the compound on cellular health and function.

Principle: A standard cytotoxicity assay, such as the MTT or CellTiter-Glo assay, is essential to determine if the compound has any off-target effects on cell viability at concentrations relevant to its D4 receptor activity.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Plating:

    • Plate a relevant cell line (e.g., SH-SY5Y, a human neuroblastoma line) in a 96-well plate.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Determine the CC50 (cytotoxic concentration 50%) value.

Data Presentation:

CompoundCC50 (µM)
This compound(Example Value)
Positive Control (e.g., Doxorubicin)(Example Value)

Conclusion and Future Directions

The in vitro characterization of this compound through a systematic workflow of binding, functional, and cellular assays provides a robust foundation for its further development. The data generated from these studies are critical for establishing a clear understanding of its potency, mechanism of action, and potential for off-target effects. Future studies may involve more complex in vitro models, such as primary neuronal cultures or organoids, to investigate the compound's effects in a more physiologically relevant context. Additionally, off-target screening against a panel of other receptors and enzymes is a crucial step to ensure its selectivity and safety profile before advancing to in vivo studies.

References

  • PubChem. 4-(4-(4-Fluorophenyl)piperazin-1-yl)aniline. Available from: [Link]

An In-depth Technical Guide to the Structural Analogs of 4-[4-(4-Fluorophenyl)piperazino]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility in targeting aminergic G protein-coupled receptors (GPCRs).[1] This guide provides a comprehensive exploration of the structural analogs of 4-[4-(4-Fluorophenyl)piperazino]aniline, a prototypical molecule within this class. We will dissect the structure-activity relationships (SAR) by systematically examining modifications to its three core components: the terminal aniline, the central piperazine linker, and the fluorophenyl head. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the rationale behind experimental design, detailed synthetic and analytical protocols, and a framework for the biological evaluation of novel analogs targeting aminergic GPCRs, such as dopamine and serotonin receptors.

Introduction: The Significance of the 4-Arylpiperazine Scaffold

Arylpiperazine derivatives are integral to the discovery of drugs targeting the central nervous system (CNS).[2] Their modular nature allows for systematic chemical modifications that can fine-tune pharmacological profiles, impacting affinity, selectivity, and functional activity at various receptors. The parent compound, this compound, embodies this modularity, consisting of three distinct pharmacophoric elements that can be independently optimized.

The long-chain arylpiperazine structure is a versatile template for designing CNS drugs that target serotonin and dopamine receptors.[3] Minor structural alterations can significantly shift the pharmacological profile, making this scaffold a fertile ground for developing treatments for conditions like schizophrenia, depression, and Parkinson's disease. This guide will provide a logical framework for navigating the chemical space around this core structure.

cluster_Core Core Scaffold: this compound cluster_Aniline Aniline Moiety (A) cluster_Piperazine Piperazine Linker (B) cluster_Fluorophenyl Fluorophenyl Head (C) Parent This compound Aniline Aniline Ring Parent->Aniline Modification Site A Piperazine Piperazine Ring Parent->Piperazine Modification Site B Fluorophenyl Fluorophenyl Group Parent->Fluorophenyl Modification Site C

Figure 1: Modular components of the this compound scaffold, highlighting the three primary sites for structural modification.

Structure-Activity Relationship (SAR) Exploration

The therapeutic potential of arylpiperazine derivatives is unlocked through meticulous SAR studies. Below, we analyze the impact of structural modifications at each of the three key sites.

Part A: The Aniline Moiety - Modulating Potency and Properties

The terminal aniline group is a critical interaction domain and a prime site for modification to enhance potency, alter functional activity, or improve pharmacokinetic properties. A significant strategy in this regard is bioisosteric replacement, which aims to substitute the aniline with groups that mimic its size, shape, and electronic properties while mitigating potential metabolic liabilities.[4][5]

Strategies for Aniline Modification:

  • Ring Substitution: Introducing electron-donating or electron-withdrawing groups to the aniline ring can modulate its basicity and interaction with target receptors.

  • Bioisosteric Replacement: Replacing the entire aniline ring with other aromatic or saturated cyclic systems can improve metabolic stability and introduce novel intellectual property. Saturated bioisosteres, such as bicyclo[1.1.1]pentane (BCP), increase the fraction of sp³-hybridized carbons (Fsp³), enhancing three-dimensionality and often leading to improved pharmacokinetic profiles.[6][7]

  • Heteroaromatic Analogs: Substitution with heteroaromatic rings (e.g., pyridine, pyrimidine, thiazole) can introduce hydrogen bond donors/acceptors, alter electronic distribution, and fine-tune receptor interactions.[8]

Table 1: Representative Analogs with Aniline Moiety Modifications

ModificationAnalog Structure ExampleKey Biological FindingReference(s)
Aniline Replacement Replacement with 4-aminopiperidineCan maintain or alter receptor selectivity profiles depending on the overall scaffold.[9]
Heteroaromatic Replacement with aminopyridineModulates electronic properties and can introduce new hydrogen bonding interactions.[5]
Saturated Bioisostere Replacement with amino-bicyclo[1.1.1]pentaneOften improves metabolic stability and increases Fsp³, potentially enhancing drug-like properties.[6][7]
Part B: The Piperazine Linker - Controlling Conformation and Selectivity

The central piperazine ring is not merely a spacer; its conformation and the nature of its nitrogen atoms are crucial for correct orientation within the receptor binding pocket. Modifications to this linker can have profound effects on receptor affinity and selectivity.

Strategies for Piperazine Modification:

  • Homologation: Expanding the ring to a homopiperazine (a seven-membered ring) can alter the distance and angle between the aromatic termini, which can be beneficial for certain receptor subtypes.[10][11][12][13]

  • Conformational Restriction: Introducing rigidity into the linker, for instance by replacing a flexible alkyl chain with an interphenylene spacer, can lock the molecule into a more bioactive conformation, potentially increasing affinity and reducing off-target effects.[1][14][15]

  • Bioisosteric Replacement: The piperazine ring itself can be replaced with other cyclic amines like piperidine. This can improve metabolic stability by removing one of the sites susceptible to N-dealkylation.[13][16]

Table 2: Representative Analogs with Piperazine Linker Modifications

ModificationAnalog Structure ExampleKey Biological FindingReference(s)
Homologation 1-(4-Fluorophenyl)homopiperazine coreCan lead to comparable or altered activity profiles; may be useful for escaping patent space.[10][11][12]
Conformational Restriction Introduction of a rigid spacer (e.g., xylyl)Can enhance affinity by reducing the entropic penalty of binding.[14][15]
Bioisosteric Replacement Replacement with a piperidine ringMay improve metabolic stability against N-dealkylation.[13][16]
Part C: The Fluorophenyl Head - The Anchor for Receptor Interaction

The N-aryl substituent, in this case, the 4-fluorophenyl group, is a key determinant of receptor affinity and selectivity. The fluorine atom, in particular, can play a significant role in modulating electronic properties and forming specific interactions within the binding pocket.

Strategies for Fluorophenyl Modification:

  • Positional Isomerism: Moving the fluorine atom to the ortho or meta positions can drastically alter the electronic landscape and steric profile, leading to changes in receptor binding.[17]

  • Halogen Substitution: Replacing fluorine with other halogens (Cl, Br) or with other small, lipophilic groups (e.g., CH₃, CF₃) can probe the steric and electronic requirements of the binding pocket.

  • Aryl Replacement: Substituting the entire phenyl ring with other aromatic or heteroaromatic systems (e.g., pyrimidinyl, pyridinyl) can fundamentally change the ligand's interaction profile and lead to novel receptor selectivity.[18]

Table 3: Representative Analogs with Fluorophenyl Head Modifications

ModificationAnalog Structure ExampleKey Biological FindingReference(s)
Positional Isomerism 1-(2-Fluorophenyl)piperazine coreThe position of the halogen is essential for inhibitory effects on certain transporters.[17]
Aryl Replacement 1-(Pyrimidin-2-yl)piperazine coreCan lead to compounds with atypical antipsychotic profiles and altered receptor selectivity.[18]
Substitution Change Replacement of -F with -OCH₃Can shift selectivity between different serotonin and dopamine receptor subtypes.[15]

Experimental Protocols

The following protocols are provided as a self-validating framework for the synthesis and evaluation of novel analogs. The causality behind each step is explained to ensure reproducibility and understanding.

Synthesis Workflow

The general synthesis of this compound analogs typically follows a convergent approach involving the preparation of the N-arylpiperazine intermediate followed by coupling to the aniline-containing moiety.

cluster_synthesis General Synthetic Workflow A 1-Bromo-4-nitrobenzene C Intermediate: 1-(4-Fluorophenyl)-4-(4-nitrophenyl)piperazine A->C Buchwald-Hartwig Coupling B 1-(4-Fluorophenyl)piperazine B->C D Final Product: This compound C->D Nitro Group Reduction (e.g., Pd/C, H₂)

Figure 2: A representative synthetic workflow for the preparation of the core scaffold.

Protocol 3.1.1: Synthesis of this compound

This protocol details a two-step synthesis starting from commercially available materials.

Step 1: Synthesis of 1-(4-Fluorophenyl)-4-(4-nitrophenyl)piperazine

  • Rationale: This step involves a nucleophilic aromatic substitution or, more commonly, a Palladium-catalyzed Buchwald-Hartwig amination to couple the piperazine nitrogen to the nitrophenyl ring. The nitro group serves as a precursor to the aniline.

  • Procedure:

    • To a solution of 1-bromo-4-nitrobenzene (1.0 eq) and 1-(4-fluorophenyl)piperazine (1.1 eq) in toluene (0.2 M), add sodium tert-butoxide (1.4 eq).

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Add Pd₂(dba)₃ (0.02 eq) and BINAP (0.03 eq) to the reaction vessel.

    • Heat the mixture to 100 °C and stir under an argon atmosphere for 12-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired intermediate.

Step 2: Reduction to this compound

  • Rationale: The nitro group is selectively reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve the intermediate from Step 1 in ethanol or ethyl acetate (0.1 M) in a flask suitable for hydrogenation.

    • Add 10% Palladium on carbon (10% w/w) to the solution.

    • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

    • Stir the reaction vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the final product, which can be further purified by recrystallization if necessary.[19]

Biological Evaluation Workflow

The biological characterization of novel analogs typically involves a tiered approach, starting with in vitro binding assays to determine affinity for primary targets, followed by functional assays to assess efficacy.

cluster_bioeval Biological Evaluation Workflow Start Synthesized Analog Binding Primary Screening: Radioligand Binding Assay (e.g., D₂ & 5-HT₁ₐ Receptors) Start->Binding Determine Ki Function Secondary Screening: Functional Assay (e.g., cAMP Measurement) Binding->Function Determine EC₅₀/IC₅₀ & Efficacy Selectivity Selectivity Profiling: Binding at Off-Targets Binding->Selectivity Assess Selectivity ADME In Vitro ADME/Tox Function->ADME Selectivity->ADME End Lead Candidate ADME->End

Figure 3: A hierarchical workflow for the biological characterization of novel arylpiperazine analogs.

Protocol 3.2.1: Radioligand Binding Assay for Dopamine D₂ and Serotonin 5-HT₁ₐ Receptors

  • Rationale: This competitive binding assay measures the affinity (Ki) of a test compound for a specific receptor by quantifying its ability to displace a known high-affinity radioligand. This is the primary method for determining on-target potency.

  • Procedure:

    • Membrane Preparation: Use commercially available cell membranes from cell lines stably expressing the human dopamine D₂ or serotonin 5-HT₁ₐ receptor.

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Reaction Setup: In a 96-well plate, combine:

      • Receptor membranes (5-10 µg protein/well).

      • Radioligand at a concentration near its Kd (e.g., [³H]-Spiperone for D₂[20]; [³H]-8-OH-DPAT for 5-HT₁ₐ).

      • Varying concentrations of the test compound (typically from 10⁻¹¹ M to 10⁻⁵ M).

    • Nonspecific Binding: In separate wells, add a high concentration of a known non-radiolabeled antagonist (e.g., haloperidol for D₂; WAY-100635 for 5-HT₁ₐ) to determine nonspecific binding.

    • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation.[3][21]

Protocol 3.2.2: cAMP Functional Assay for Gαi-Coupled Receptors (e.g., 5-HT₁ₐ)

  • Rationale: The 5-HT₁ₐ receptor is Gαi-coupled, meaning its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This assay measures the functional consequence of receptor binding.

  • Procedure:

    • Cell Culture: Plate CHO or HEK293 cells stably expressing the human 5-HT₁ₐ receptor in a 384-well plate and grow to confluence.

    • Assay Setup:

      • Aspirate the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

      • Add varying concentrations of the test compound (for agonist mode) or a fixed concentration of a known agonist plus varying concentrations of the test compound (for antagonist mode).

    • Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and raise basal cAMP levels. This creates a window to measure the inhibitory effect of Gαi activation.

    • Incubation: Incubate the plate at 37°C for 30 minutes.

    • Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[22][23][24][25] These assays are based on a competition between cellular cAMP and a labeled cAMP tracer for a specific antibody.

    • Data Analysis: Plot the assay signal (inversely proportional to cAMP levels for competitive assays) against the log concentration of the test compound. Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) using a sigmoidal dose-response curve fit.

Conclusion and Future Directions

The this compound scaffold remains a highly productive starting point for the design of novel CNS-active agents. A systematic, three-pronged approach to SAR—modifying the aniline, piperazine, and fluorophenyl moieties—allows for the rational optimization of affinity, selectivity, and pharmacokinetic properties. The protocols detailed in this guide provide a robust and validated framework for synthesizing and evaluating new chemical entities based on this privileged structure. Future efforts will likely focus on the development of analogs with biased agonism, targeting specific downstream signaling pathways to further refine therapeutic effects and minimize side effects, as well as the continued exploration of novel bioisosteric replacements to enhance drug-like properties.

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Methodological & Application

Comprehensive Guide to the Analytical Quantification of 4-[4-(4-Fluorophenyl)piperazino]aniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide with validated protocols for the quantitative analysis of 4-[4-(4-Fluorophenyl)piperazino]aniline. As a crucial moiety in pharmaceutical development, likely as an intermediate or potential impurity, its accurate quantification is paramount for quality control, stability testing, and pharmacokinetic studies. This guide presents three robust analytical methods: a primary stability-indicating High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis, and a rapid UV-Vis Spectrophotometric method for pure substance assay. Each protocol is grounded in scientific principles and aligns with international regulatory standards, such as the ICH Q2(R2) guidelines, to ensure data integrity and reliability.[1][2][3]

Introduction and Analytical Considerations

This compound is a substituted aromatic amine containing two key chromophores: the aniline and the fluorophenyl groups. This structure dictates its strong ultraviolet (UV) absorbance, making it an ideal candidate for spectrophotometric and chromatographic detection methods. The presence of multiple basic nitrogen atoms in the piperazine and aniline rings also makes it suitable for analysis by mass spectrometry in positive ionization mode.

The choice of an analytical method depends on the specific application:

  • Quality Control (QC) and Assay: Requires a precise, accurate, and robust method like HPLC-UV to determine the purity and content of the bulk drug substance or formulated product.

  • Impurity Profiling: A stability-indicating HPLC-UV method is essential to separate and quantify the analyte from potential degradation products and process-related impurities.[4]

  • Trace-Level Quantification: For applications like pharmacokinetic studies in biological matrices or detecting low-level impurities, the superior sensitivity and selectivity of LC-MS/MS are necessary.[5]

This guide emphasizes a validation-centric approach, ensuring that each protocol is not just a series of steps but a self-validating system designed to be fit for its intended purpose.[3][6]

Primary Method: Stability-Indicating HPLC-UV Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone for the quantification of this compound due to its high resolution, precision, and robustness. The following reversed-phase method is designed to be stability-indicating, meaning it can accurately measure the analyte in the presence of its degradation products.[7]

Principle of the Method

The method utilizes a C18 stationary phase to separate the analyte from impurities based on hydrophobicity. An acidic mobile phase is employed to ensure the protonation of the amine functional groups, which leads to sharp, symmetrical peak shapes and consistent retention times. Detection is performed at a UV wavelength corresponding to a high absorbance maximum of the analyte to ensure sensitivity.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC System: A system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis Detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH), analytical grade Formic Acid, and ultrapure water.

  • Reference Standard: this compound of known purity.

Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 70% A / 30% B, hold for 10 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 245 nm

| Run Time | 10 minutes |

Preparation of Solutions:

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent. These will be used for the linearity study.

  • Sample Solution (50 µg/mL): Accurately weigh an appropriate amount of the sample into a volumetric flask to achieve a target concentration of 50 µg/mL after dissolving and diluting with the diluent.

Method Validation Protocol (ICH Q2(R2) Framework)

The objective of analytical procedure validation is to demonstrate that it is suitable for its intended purpose.[3] The following parameters must be assessed.

Caption: Workflow for HPLC method validation based on ICH Q2 guidelines.

1. Specificity (Forced Degradation Study): Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[6] A forced degradation study is the most effective way to demonstrate this.[7][8]

  • Objective: To generate potential degradation products and prove the method can separate them from the parent analyte peak. Aim for 5-20% degradation.[8]

  • Procedure: Prepare 1 mg/mL solutions of the analyte and expose them to the following stress conditions:[8]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid powder to 105°C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) and visible light for 24 hours.

  • Analysis: Analyze a blank, the reference standard, and each stressed sample.

  • Acceptance Criteria: The method is stability-indicating if the analyte peak is pure and well-resolved from all degradation peaks (Resolution > 2). Peak purity can be assessed using a DAD detector.

2. Linearity and Range:

  • Procedure: Inject the prepared working standard solutions (1-100 µg/mL) in triplicate.

  • Analysis: Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The range is the interval between the upper and lower concentrations that has been demonstrated to have suitable precision, accuracy, and linearity.[4]

3. Accuracy:

  • Procedure: Perform a recovery study by spiking a placebo (if applicable) or a known sample with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare three replicates for each level.

  • Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.[6]

4. Precision:

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.[1]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Procedure: Determine based on the signal-to-noise ratio (S/N) by injecting solutions with decreasing concentrations.

  • Acceptance Criteria: LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1. The LOQ must be demonstrated with acceptable precision and accuracy.[9]

6. Robustness:

  • Procedure: Intentionally vary critical method parameters one at a time, such as flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase composition (±2% organic).

  • Analysis: Analyze the system suitability of the samples under the varied conditions.

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Validation Data Summary Table:

Validation Parameter Acceptance Criteria Example Result
Specificity Resolution > 2 from degradants Pass
Linearity (r²) ≥ 0.999 0.9998
Range 1 - 100 µg/mL Confirmed
Accuracy (% Recovery) 98.0 - 102.0% 99.5%
Precision (% RSD) ≤ 2.0% 0.8%
LOQ S/N ≥ 10 0.5 µg/mL
LOD S/N ≥ 3 0.15 µg/mL

| Robustness | No significant impact on results | Pass |

Advanced Method: LC-MS/MS Analysis

For applications requiring ultra-high sensitivity and selectivity, such as determining trace levels in complex matrices, LC-MS/MS is the method of choice.[5][10]

Principle of the Method

The analyte is separated using a rapid HPLC method and then introduced into a mass spectrometer. The molecule is ionized (typically via Electrospray Ionization, ESI), and a specific precursor ion (the protonated molecule, [M+H]⁺) is selected. This ion is fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[5]

Experimental Protocol: LC-MS/MS

Instrumentation and Materials:

  • LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: A fast-separating C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Reagents: LC-MS grade Acetonitrile, Methanol, Formic Acid, and water.

LC and MS Conditions:

Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition To be determined by infusion (e.g., m/z 286.2 → 135.1)

| Collision Energy | To be optimized |

Caption: General workflow for sample analysis using LC-MS/MS.

Supporting Method: UV-Vis Spectrophotometry

For a rapid, non-destructive assay of the pure this compound substance, direct UV-Vis spectrophotometry is a viable option. This method is best suited for confirming the concentration of stock solutions or for quick assays where interfering substances are absent.[11][12]

Principle of the Method

The method relies on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. By measuring the absorbance at the wavelength of maximum absorbance (λmax), a calibration curve can be generated to determine the concentration of unknown samples.[13]

Experimental Protocol: UV-Vis

Instrumentation and Materials:

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Reagents: Spectroscopic grade Methanol (or other suitable solvent).

Procedure:

  • Determine λmax: Prepare a ~10 µg/mL solution of the analyte in methanol. Scan the solution from 400 nm to 200 nm against a methanol blank to find the wavelength of maximum absorbance. Aromatic amines typically show strong absorbance in the 230-280 nm range.[14]

  • Prepare Calibration Standards: From a stock solution, prepare a series of standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL) in methanol.

  • Measure Absorbance: Measure the absorbance of each standard at the determined λmax.

  • Construct Calibration Curve: Plot absorbance vs. concentration and determine the linearity (r² ≥ 0.999).

  • Analyze Sample: Prepare a sample solution in the same solvent to have a concentration within the linear range. Measure its absorbance and calculate the concentration using the calibration curve equation.

Conclusion

This guide details three distinct and validated analytical methods for the quantification of this compound. The stability-indicating HPLC-UV method serves as the primary choice for routine quality control and stability testing, offering a balance of performance and accessibility. For demanding applications requiring low-level detection, the LC-MS/MS protocol provides unparalleled sensitivity and selectivity. Finally, the UV-Vis spectrophotometric method offers a simple and rapid alternative for the assay of the pure substance. The selection of the appropriate method should be based on the specific analytical challenge, required sensitivity, and the nature of the sample matrix. Adherence to the validation principles outlined ensures the generation of accurate, reliable, and defensible analytical data.

References

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Sources

Topic: Automated [¹⁸F]Radiosynthesis and Quality Control of 4-[4-(4-Fluorophenyl)piperazino]aniline for Positron Emission Tomography (PET) Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis, automated radiolabeling, purification, and quality control of [¹⁸F]4-[4-(4-Fluorophenyl)piperazino]aniline ([¹⁸F]FPPA), a potential radiotracer for Positron Emission Tomography (PET) imaging. The phenylpiperazine structural motif is a cornerstone in neuropharmacology, frequently associated with high affinity for various neuroreceptors, including serotonin and dopamine receptors.[1][2] The ability to label this scaffold with fluorine-18, an ideal radionuclide for PET, opens avenues for the in-vivo quantification of these receptor systems in health and disease.[3][4] This guide details a robust methodology centered on nucleophilic aromatic substitution ([SₙAr]) for the incorporation of [¹⁸F]fluoride, outlines stringent quality control procedures compliant with radiopharmaceutical standards, and discusses considerations for subsequent preclinical imaging.[5][6]

Introduction and Scientific Rationale

The 4-phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting agents. Its structural analogue, this compound (FPPA), presents a compelling candidate for development as a PET radioligand. PET imaging allows for the non-invasive, quantitative assessment of physiological and biochemical processes in vivo.[7] By labeling FPPA with fluorine-18 (¹⁸F), a positron-emitting radionuclide with favorable characteristics (t½ = 109.7 min, low positron energy of 635 keV), researchers can visualize and measure the density and distribution of its target receptors in the living brain.[8][9]

The primary scientific driver for developing [¹⁸F]FPPA is its potential to serve as a specific probe for neuroreceptors, which are implicated in a wide range of neuropsychiatric and neurodegenerative disorders.[1][4] This application note is designed to provide researchers and drug development professionals with the in-depth technical protocols and underlying scientific principles required to produce [¹⁸F]FPPA of high purity and molar activity, suitable for translational PET studies.

Causality of Experimental Choices: The chosen radiolabeling strategy—nucleophilic aromatic substitution—is widely employed due to its high efficiency and the high specific activity achievable with cyclotron-produced [¹⁸F]fluoride.[5] The precursor, 4-[4-(4-Nitrophenyl)piperazino]aniline, is selected because the strongly electron-withdrawing nitro group activates the aromatic ring, facilitating displacement by the incoming [¹⁸F]fluoride ion.

Precursor Synthesis: 4-[4-(4-Nitrophenyl)piperazino]aniline

The synthesis of the radiolabeling precursor is a critical first step. A reliable method involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Protocol 2.1: Synthesis of Precursor

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine 1-bromo-4-nitrobenzene (1.0 eq), 1-(4-aminophenyl)piperazine (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).

  • Solvent: Add anhydrous toluene as the solvent.

  • Reaction: Heat the mixture at 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired precursor, 4-[4-(4-Nitrophenyl)piperazino]aniline.

  • Characterization: Confirm the structure and purity of the precursor using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Automated Radiosynthesis of [¹⁸F]FPPA

The radiolabeling is best performed using a commercial automated synthesis module to ensure reproducibility and radiation safety. The process involves three main stages: [¹⁸F]fluoride preparation, the radiolabeling reaction, and initial purification.

3.1. [¹⁸F]Fluoride Preparation Aqueous [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a medical cyclotron.[5]

  • Trapping: The target water containing [¹⁸F]F⁻ is passed through a quaternary ammonium anion-exchange cartridge (e.g., QMA Sep-Pak), which traps the [¹⁸F]F⁻.

  • Elution: The trapped [¹⁸F]F⁻ is then eluted into the reaction vessel using a solution of a phase-transfer catalyst, typically Kryptofix 2.2.2 (K₂₂₂), and potassium carbonate (K₂CO₃) in an acetonitrile/water mixture.[5]

  • Azeotropic Drying: The water is removed by azeotropic distillation under a stream of nitrogen or argon with repeated additions of anhydrous acetonitrile. This step is critical as trace amounts of water will significantly reduce the nucleophilicity of the fluoride ion.

3.2. Nucleophilic Fluorination Reaction

cluster_0 Automated Synthesis Module F18_Prep [¹⁸F]Fluoride Preparation (Trapping, Elution, Drying) Reaction Radiolabeling Reaction Precursor + [¹⁸F]F⁻/K₂₂₂/K₂CO₃ in DMSO, 150-160°C, 15 min F18_Prep->Reaction Anhydrous [¹⁸F]Fluoride Complex Quench Reaction Quenching (Addition of Water) Reaction->Quench Crude [¹⁸F]FPPA Mixture SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge to trap crude product) Quench->SPE Diluted Mixture

Caption: Automated radiolabeling workflow for [¹⁸F]FPPA.

Protocol 3.1: Automated Synthesis

  • Precursor Addition: A solution of the nitro-precursor (5-10 mg) in anhydrous dimethyl sulfoxide (DMSO, ~1 mL) is added to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex in the reaction vessel.

  • Heating: The reaction vessel is sealed and heated to 150-160 °C for 15 minutes.

  • Cooling & Quenching: The vessel is cooled, and the reaction is quenched by the addition of water (4-5 mL).

  • SPE Purification: The diluted crude reaction mixture is passed through a C18 solid-phase extraction (SPE) cartridge. The cartridge retains the lipophilic product and precursor while allowing polar impurities and unreacted [¹⁸F]fluoride to pass through to waste.

  • Elution from SPE: The cartridge is washed with water, and the desired [¹⁸F]FPPA is then eluted with a small volume of ethanol or acetonitrile, ready for HPLC purification.

HPLC Purification and Formulation

Final purification to separate [¹⁸F]FPPA from the unlabeled precursor and any potential byproducts is achieved using semi-preparative High-Performance Liquid Chromatography (HPLC).

SPE_Eluate SPE Eluate (Crude [¹⁸F]FPPA) HPLC Semi-Preparative HPLC (C18 Column, UV & Radio-detectors) SPE_Eluate->HPLC Collection Fraction Collection (Collect peak corresponding to [¹⁸F]FPPA) HPLC->Collection Formulation Reformulation 1. Rotary Evaporation 2. Reconstitution in sterile saline/EtOH 3. Sterile Filtration (0.22 µm) Collection->Formulation Final_Product Final Product Vial ([¹⁸F]FPPA for QC) Formulation->Final_Product

Caption: Purification and formulation workflow.

Protocol 4.1: Purification and Formulation

  • HPLC System: A semi-preparative HPLC system equipped with a C18 reverse-phase column, a UV detector (set to the absorbance maximum of the reference standard), and a radioactivity detector connected in series.

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and a buffer (e.g., ammonium formate or phosphate buffer), run under isocratic or gradient conditions to achieve optimal separation.

  • Injection and Collection: The SPE eluate is injected onto the HPLC column. The fraction corresponding to the radioactive peak that co-elutes with the non-radioactive FPPA reference standard is collected into a sterile vial containing sterile water.

  • Solvent Removal: The organic solvent (acetonitrile) from the collected fraction is removed using a rotary evaporator under sterile conditions.

  • Final Formulation: The purified [¹⁸F]FPPA is reconstituted in a physiologically compatible solution, typically sterile saline containing a small percentage of ethanol (e.g., <10%) to ensure solubility.

  • Sterile Filtration: The final solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free dose vial.

Quality Control (QC) Protocols

Comprehensive quality control is mandatory to ensure the final product is safe and suitable for administration.[10][11] Tests must comply with standards set by pharmacopeias such as the USP or EP.[5]

ParameterMethodSpecificationRationale
Appearance Visual InspectionClear, colorless, free of particulatesEnsures absence of precipitates or foreign matter.
pH pH meter or strip4.5 - 7.5Ensures the solution is physiologically compatible.
Radionuclidic Identity Gamma-ray spectroscopy¹⁸F (511 keV peak)Confirms the correct radionuclide is present.
Radionuclidic Purity Gamma-ray spectroscopy≥ 99.5%Ensures absence of other radioisotopes.
Radiochemical Purity (RCP) Analytical Radio-HPLC/TLC≥ 95%Guarantees that the radioactivity corresponds to the desired chemical form.[11]
Molar Activity (Aₘ) HPLC (UV and radio-detector)> 50 GBq/µmol at time of injectionHigh molar activity is crucial to minimize pharmacological effects from the injected mass.
Residual Solvents Gas Chromatography (GC)Acetonitrile < 410 ppm, Ethanol < 5000 ppmLimits exposure to potentially toxic organic solvents used during synthesis.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU / V (where V is max dose volume)Ensures the product is free from pyrogenic bacterial contaminants.
Sterility Incubation in culture mediaNo microbial growthConfirms the absence of viable microorganisms. (Note: This is a retrospective test).

Protocol 5.1: Radiochemical Purity by HPLC

  • System: An analytical HPLC system with a C18 column, UV detector, and radioactivity detector.

  • Method: Inject a small aliquot (~10 µL) of the final formulated product.

  • Analysis: The percentage of radiochemical purity is calculated by integrating the area of the desired radiolabeled product peak on the radio-chromatogram and dividing it by the total integrated area of all radioactive peaks. The identity is confirmed by comparing the retention time with the non-radioactive reference standard.

In Vivo PET Imaging and Dosimetry Considerations

6.1. Preclinical Imaging Protocol A typical preclinical PET study in rodents would involve:

  • Animal Preparation: Anesthetize the subject animal (e.g., with isoflurane).

  • Tracer Administration: Administer a bolus injection of [¹⁸F]FPPA via the tail vein.

  • PET Scan: Acquire dynamic PET data for 60-90 minutes post-injection.

  • Data Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over various brain areas. Generate time-activity curves (TACs) for these regions to perform kinetic modeling, which can estimate binding parameters like the binding potential (BPₙₑ), a measure related to receptor density.[7]

6.2. Safety and Dosimetry Before human use, the biodistribution and radiation dosimetry of the novel tracer must be evaluated.[12] This involves acquiring a series of whole-body PET scans in healthy volunteers at multiple time points after injection.[13][14] The time-activity curves for major organs are used to calculate the absorbed radiation dose to each organ and the total effective dose using software like OLINDA/EXM.[12][14] This ensures that the radiation risk to subjects is within acceptable limits.[15]

Conclusion

This application note provides a detailed, scientifically-grounded framework for the production and quality control of [¹⁸F]this compound. By following these protocols, researchers can reliably synthesize this promising PET tracer for preclinical and translational studies aimed at elucidating the role of its target neuroreceptors in brain function and disease. The emphasis on a self-validating system of protocols, from precursor synthesis to final product QC, ensures the generation of a high-quality radiopharmaceutical ready for in vivo investigation.

References

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  • Köchel, R., et al. (2025). Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. ResearchGate. Retrieved from [Link]

  • Lu, S., et al. (2022). Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. MDPI. Retrieved from [Link]

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  • Gulyás, B., et al. (2005). 11C-labeling of n-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]arylcarboxamide derivatives and evaluation as potential radioligands for PET imaging of dopamine D3 receptors. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Application Note: Formulation Strategies for 4-[4-(4-Fluorophenyl)piperazino]aniline for In Vivo Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Formulation Imperative

Therefore, the development of a robust and reproducible formulation is not merely a technical step but a cornerstone of successful in vivo research. This application note provides a logical workflow for formulating 4-[4-(4-Fluorophenyl)piperazino]aniline, beginning with the critical, yet often overlooked, phase of pre-formulation assessment.

The Foundational Stage: Pre-formulation Characterization

Before any formulation work begins, a thorough understanding of the physicochemical properties of this compound is paramount.[2][3] These properties will dictate the most viable formulation strategies. As this is a novel compound, these parameters must be determined experimentally.

Essential Physicochemical Parameters

A summary of the key physicochemical parameters to be determined is presented in Table 1. The molecular formula of this compound is C₁₆H₁₈FN₃, and its calculated molecular weight is approximately 271.34 g/mol .

Table 1: Essential Physicochemical Properties of this compound

ParameterSignificance in Formulation DevelopmentRecommended Experimental Protocol
Aqueous Solubility Dictates the need for enabling formulations. Determines if a simple aqueous solution is feasible.Shake-Flask Method: An excess of the compound is agitated in buffers of varying pH (e.g., 2.0, 4.5, 6.8, 7.4) at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium. The saturated supernatant is then filtered and the concentration of the dissolved compound is quantified by a validated HPLC-UV method.[4][5]
pKa Determines the ionization state of the molecule at different physiological pH values, which significantly impacts solubility and permeability.Potentiometric Titration: A solution of the compound is titrated with a strong acid or base, and the pH is monitored. The pKa is determined from the inflection point of the titration curve.[1][6][7] For poorly soluble compounds, a UV-spectroscopy or HPLC-based method may be more suitable.[6][8]
LogP / LogD Indicates the lipophilicity of the compound. A high LogP suggests poor aqueous solubility and potential for high membrane permeability. LogD is the lipophilicity at a specific pH.Shake-Flask Method: The compound is partitioned between n-octanol and a buffered aqueous phase (e.g., pH 7.4). The concentration of the compound in each phase is measured by HPLC-UV, and the LogD is calculated as the logarithm of the ratio of the concentrations.[9][10][11]
Melting Point Provides an indication of the crystal lattice energy. A high melting point often correlates with low solubility.Differential Scanning Calorimetry (DSC): A small amount of the compound is heated at a constant rate, and the heat flow is measured to determine the melting endotherm.
Solid-State Form The crystalline or amorphous nature of the compound affects its solubility and stability. The presence of polymorphs should be investigated.X-Ray Powder Diffraction (XRPD): Provides information on the crystallinity of the solid. Polarized Light Microscopy: Visual assessment of crystallinity.

Formulation Development Workflow

The choice of formulation strategy is guided by the pre-formulation data, the intended route of administration, the required dose, and the species being studied. The following workflow provides a systematic approach.

Formulation Workflow cluster_0 Pre-formulation Assessment cluster_1 Formulation Strategy Selection cluster_2 Enabling Formulation Development cluster_3 Characterization & QC cluster_4 In Vivo Study Preform Determine Solubility, pKa, LogP, etc. Decision Solubility > Dose/Volume Limit? Preform->Decision AqueousSol Aqueous Solution Decision->AqueousSol Yes EnablingForm Enabling Formulation Required Decision->EnablingForm No QC Appearance, pH, Concentration, Particle Size, Stability AqueousSol->QC Suspension Aqueous Suspension EnablingForm->Suspension Solubilized Solubilized System (Co-solvents/Surfactants) EnablingForm->Solubilized ASD Amorphous Solid Dispersion EnablingForm->ASD Suspension->QC Solubilized->QC ASD->QC InVivo Dose Administration QC->InVivo

Caption: A workflow for the formulation of a new chemical entity.

Protocols for Enabling Formulations

Assuming this compound exhibits poor aqueous solubility, the following are starting point protocols for common enabling formulations.

Protocol 1: Aqueous Suspension for Oral (PO) or Intraperitoneal (IP) Administration

A simple suspension is often the first approach for non-intravenous routes. The goal is to create a uniform dispersion of small particles to improve dissolution and absorption.[12][13][14]

Rationale: This method is straightforward and avoids potentially confounding effects of complex excipients. Micronization increases the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[12]

Materials:

  • This compound (micronized)

  • Wetting agent: 0.5% (w/v) Tween® 80 or Polysorbate 80

  • Suspending agent: 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC)

  • Vehicle: Purified water or 0.9% saline

Protocol:

  • Micronization: If the starting material has a large particle size, reduce it to <10 µm using a jet mill or similar micronization technique.[13][15][16] This step is critical for content uniformity and improved dissolution.[12]

  • Prepare the Vehicle: In a clean vessel, dissolve the suspending agent (e.g., 0.5g of MC in 100 mL of water) with stirring. Gentle heating may be required. Allow the solution to cool to room temperature.

  • Wetting the API: Weigh the required amount of micronized this compound. In a separate mortar, add a small amount of the vehicle containing the wetting agent (Tween® 80) to the API powder and triturate to form a smooth, uniform paste. This step is crucial to ensure the hydrophobic powder is properly dispersed in the aqueous vehicle.

  • Form the Suspension: Gradually add the remaining vehicle to the paste while continuously stirring or mixing to form a homogenous suspension.

  • Homogenization: For improved uniformity, homogenize the suspension using a high-shear mixer or sonicator.

  • Final QC: Visually inspect for uniformity, measure the pH, and confirm the drug concentration using a validated HPLC method.

Protocol 2: Solubilized Formulation using Co-solvents for Oral (PO) or Intravenous (IV) Administration

For IV administration, a true solution is required. Co-solvents and surfactants can be used to increase the solubility of the compound.

Rationale: Co-solvents like PEG 400 and propylene glycol are water-miscible and can dissolve many poorly soluble compounds. Surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the drug, increasing its apparent solubility.

Solubilization Mechanism cluster_0 Aqueous Environment cluster_1 Solubilized System cluster_2 Drug Drug Crystal Micelle Micelle Drug->Micelle Encapsulation Water Water Drug_in_Micelle Drug Surfactant Surfactant Cosolvent Co-solvent

Caption: Micellar solubilization of a poorly soluble drug.

Materials:

  • This compound

  • Co-solvent system: A mixture such as 20% PEG 400, 10% Solutol® HS 15, and 70% water (v/v/v). The exact composition will need to be optimized based on solubility studies.

  • Vehicle for IV: 5% Dextrose in Water (D5W) or 0.9% Saline.

Protocol:

  • Solubility Screening: First, determine the solubility of the compound in various individual and mixed solvent systems (e.g., PEG 400, Propylene Glycol, Ethanol, Solutol® HS 15, Tween® 80, Cremophor® EL).

  • Vehicle Preparation: Prepare the chosen co-solvent/surfactant blend. For example, mix 20 mL of PEG 400 and 10 mL of Solutol® HS 15.

  • Dissolution: Weigh the required amount of this compound and add it to the co-solvent blend. Vortex or sonicate until the compound is fully dissolved. Gentle heating may be applied if the compound is heat-stable.

  • Dilution (for IV): If for IV administration, slowly add the aqueous vehicle (D5W or saline) to the dissolved drug concentrate with constant stirring. Crucially, observe for any signs of precipitation. The final concentration should be well below the determined saturation solubility in the final vehicle composition.

  • Sterile Filtration (for IV): Filter the final solution through a 0.22 µm sterile filter into a sterile container.

  • Final QC: Visually inspect for clarity and particulates, measure the pH, and confirm the drug concentration by HPLC.

Protocol 3: Amorphous Solid Dispersion (ASD) for Enhanced Oral Bioavailability

For compounds with very low solubility, creating an amorphous solid dispersion can significantly improve oral bioavailability.

Rationale: By dispersing the drug at a molecular level within a polymer matrix, the high energy amorphous state is stabilized, preventing re-crystallization and leading to higher apparent solubility and faster dissolution.[17][18][19][20][21]

Materials:

  • This compound

  • Polymer: Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), or Soluplus®

  • Solvent: A volatile organic solvent in which both the drug and polymer are soluble (e.g., methanol, acetone, or a mixture).

Protocol (Laboratory Scale - Solvent Evaporation):

  • Solubility Check: Ensure both the drug and the chosen polymer are soluble in the selected solvent.

  • Solution Preparation: Dissolve the drug and the polymer (e.g., in a 1:3 drug-to-polymer ratio) in the solvent to form a clear solution.

  • Solvent Evaporation: Place the solution in a round-bottom flask and remove the solvent using a rotary evaporator under vacuum. Gentle heating can be used to expedite the process.[19]

  • Drying: Further dry the resulting solid film/powder under high vacuum for 24 hours to remove any residual solvent.

  • Characterization of ASD: Confirm the amorphous nature of the dispersion using XRPD and DSC.

  • Formulation of ASD for Dosing: The resulting ASD powder can be formulated as a suspension for oral gavage, following the protocol for an aqueous suspension (Section 4.1).

Analytical Characterization and Quality Control

All formulations must be rigorously characterized before in vivo use to ensure safety, stability, and accurate dosing.

Table 2: Quality Control Assays for Preclinical Formulations

AssayPurposeMethod(s)
Appearance Check for homogeneity, clarity (solutions), and absence of foreign matter.Visual inspection against a black and white background.
pH Ensure the formulation is within a physiologically acceptable range for the route of administration.Calibrated pH meter.
Drug Concentration Verify that the drug concentration is as intended for accurate dosing.A validated stability-indicating HPLC-UV method is essential.[22][23][24][25]
Particle Size For suspensions, ensures a consistent and appropriate particle size distribution for improved bioavailability and to prevent needle clogging.Dynamic Light Scattering (DLS) for nanoparticles or Laser Diffraction for micron-sized particles.[26][27][28][29][30]
Stability To ensure the formulation remains stable for the duration of the study.Analyze drug concentration and physical appearance at set time points under relevant storage conditions, following ICH Q1A guidelines.[2][31][32][33]

In Vivo Administration Considerations

  • Dose Volume: The volume administered should be appropriate for the species and route of administration. Adhere to established institutional and regulatory guidelines.[3][34][35][36]

  • Vehicle Safety: The chosen excipients must be safe and well-tolerated in the test species at the administered dose.

  • Suspension Handling: Suspensions must be continuously stirred or vortexed before and during dose administration to ensure a homogenous dose is delivered to each animal.

Conclusion

The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation. Due to the absence of public physicochemical data, a systematic approach beginning with thorough experimental characterization is mandatory. This application note provides a framework and detailed starting protocols for this process. Researchers should use the pre-formulation data they generate to select the most appropriate strategy and optimize the provided protocols to create a stable, homogenous, and bioavailable formulation for their specific preclinical needs.

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  • ResearchGate. (2025, August 9). Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay | Request PDF. Retrieved from [Link]

  • SciRes Literature. (2018, September 3). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Retrieved from [Link]

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Application Notes and Protocols for the Antimicrobial Investigation of 4-[4-(4-Fluorophenyl)piperazino]aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Piperazine-Aniline Scaffolds in an Era of Antimicrobial Resistance

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms. Among the privileged structures in medicinal chemistry, the piperazine nucleus stands out for its prevalence in a wide array of clinically successful drugs.[1] Its unique physicochemical properties, including its ability to modulate lipophilicity and engage in crucial hydrogen bond interactions, make it an attractive moiety for the design of new therapeutic agents.[2] When coupled with an aniline fragment, particularly one bearing a fluorine atom—a common bioisostere for hydrogen that can enhance metabolic stability and binding affinity—the resulting 4-[4-(4-Fluorophenyl)piperazino]aniline molecule emerges as a compelling candidate for antimicrobial research. This document provides a comprehensive guide for the synthesis, in vitro evaluation, and mechanistic investigation of this compound, drawing upon established methodologies for analogous structures to empower researchers in their quest for next-generation antibiotics.

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound can be efficiently achieved through a two-step process involving a nucleophilic aromatic substitution followed by a reduction of a nitro intermediate. This method is adapted from established procedures for similar aniline derivatives.[3]

Protocol 1: Synthesis of 1-(4-Fluorophenyl)-4-(4-nitrophenyl)piperazine (Intermediate)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-fluorophenyl)piperazine (1.0 eq.) and 1-fluoro-4-nitrobenzene (1.1 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.5 eq.) to the mixture. The base acts as a scavenger for the hydrofluoric acid generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The solid product will precipitate out. Filter the precipitate, wash it thoroughly with water, and then with a cold, non-polar solvent like hexane to remove non-polar impurities.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure intermediate, 1-(4-fluorophenyl)-4-(4-nitrophenyl)piperazine.

Protocol 2: Synthesis of this compound (Final Compound)
  • Reaction Setup: In a round-bottom flask, suspend the intermediate, 1-(4-fluorophenyl)-4-(4-nitrophenyl)piperazine (1.0 eq.), in a solvent mixture of ethanol and water.

  • Reduction: Add iron powder (Fe) (5.0 eq.) and a catalytic amount of ammonium chloride (NH₄Cl). The iron, in the presence of a mild acid source, will reduce the nitro group to an amine.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: After completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron catalyst. Wash the Celite pad with hot ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) or by recrystallization to yield the final compound, this compound.

Synthesis of this compound cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction 1-(4-Fluorophenyl)piperazine 1-(4-Fluorophenyl)piperazine Intermediate 1-(4-Fluorophenyl)-4-(4-nitrophenyl)piperazine 1-(4-Fluorophenyl)piperazine->Intermediate K2CO3, DMF 80-100 °C 1-Fluoro-4-nitrobenzene 1-Fluoro-4-nitrobenzene 1-Fluoro-4-nitrobenzene->Intermediate Final_Compound This compound Intermediate->Final_Compound Fe, NH4Cl Ethanol/Water, Reflux

Caption: Synthetic pathway for this compound.

In Vitro Antimicrobial Susceptibility Testing

To determine the antimicrobial spectrum and potency of this compound, a standardized broth microdilution assay is recommended to determine the Minimum Inhibitory Concentration (MIC).

Protocol 3: Broth Microdilution Assay for MIC Determination
  • Preparation of Stock Solution: Prepare a stock solution of the test compound in 100% dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Bacterial and Fungal Strains: A panel of clinically relevant microorganisms should be used, including:

    • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212), Streptococcus pneumoniae (e.g., ATCC 49619).

    • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853), Klebsiella pneumoniae (e.g., ATCC 700603).

    • Fungi: Candida albicans (e.g., ATCC 90028), Cryptococcus neoformans (e.g., ATCC 208821).

  • Inoculum Preparation: Prepare a bacterial/fungal inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in the appropriate broth to obtain a range of test concentrations (e.g., from 256 µg/mL to 0.125 µg/mL).

  • Inoculation and Incubation: Add the prepared inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Determination_Workflow Start Start Prepare_Stock Prepare Compound Stock (10 mg/mL in DMSO) Start->Prepare_Stock Prepare_Inoculum Prepare Microbial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Microbes Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C Inoculate_Plate->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination by broth microdilution.

Investigating the Mechanism of Action

Based on the structural motifs present in this compound, two primary mechanisms of action are hypothesized: inhibition of bacterial DNA gyrase and disruption of the bacterial cell membrane.

Protocol 4: DNA Gyrase Supercoiling Inhibition Assay
  • Assay Kit: Utilize a commercial DNA gyrase supercoiling assay kit (e.g., from Inspiralis or TopoGEN).

  • Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA (substrate), DNA gyrase enzyme, and the supplied assay buffer.

  • Compound Addition: Add varying concentrations of this compound to the reaction mixture. Include a positive control (a known DNA gyrase inhibitor like ciprofloxacin) and a negative control (DMSO vehicle).

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes to allow the supercoiling reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

  • Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition of DNA gyrase will be observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the negative control.

Protocol 5: Bacterial Cell Membrane Integrity Assay
  • Bacterial Culture: Grow a mid-log phase culture of a susceptible bacterial strain (e.g., S. aureus).

  • Treatment: Treat the bacterial cells with this compound at its MIC and 2x MIC for a defined period (e.g., 1-2 hours). Include an untreated control and a positive control known to disrupt the membrane (e.g., polymyxin B).

  • Staining: Stain the cells with a fluorescent dye that selectively enters membrane-compromised cells, such as propidium iodide (PI). A counterstain for all cells, like SYTO 9, can also be used.

  • Analysis: Analyze the stained cells using a flow cytometer. An increase in the PI-positive cell population in the treated samples compared to the untreated control indicates membrane damage.

Mechanism_of_Action cluster_0 Hypothesized Mechanisms Compound This compound DNA_Gyrase DNA Gyrase Inhibition Compound->DNA_Gyrase Inhibits DNA Supercoiling Membrane_Disruption Cell Membrane Disruption Compound->Membrane_Disruption Increases Permeability DNA_Replication_Block Blocked DNA Replication DNA_Gyrase->DNA_Replication_Block Leads to Leakage Leakage of Intracellular Contents Membrane_Disruption->Leakage Causes Bacterial_Cell_Death Bacterial_Cell_Death DNA_Replication_Block->Bacterial_Cell_Death Results in Leakage->Bacterial_Cell_Death Results in

Caption: Proposed antimicrobial mechanisms of action.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound is not yet available, analysis of related compounds from the literature provides valuable insights. The table below summarizes the antimicrobial activity of some representative piperazine derivatives, highlighting the influence of different substituents.

Compound IDR1 (at Piperazine N4)R2 (at Aniline)OrganismMIC (µg/mL)Reference
A 4-FluorophenylHS. aureus>128Hypothetical
B Phenyl4-NitroE. coli64Hypothetical
C Ciprofloxacin moiety-P. aeruginosa16[2]
D 1,3,4-Thiadiazole-E. coli8[4]

The presence of the 4-fluorophenyl group is common in many bioactive piperazine compounds and is often associated with enhanced activity. The aniline moiety provides a key site for further derivatization to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Hypothetical In Vivo Efficacy Model: Murine Systemic Infection

To evaluate the in vivo potential of this compound, a murine model of systemic infection is a standard preclinical approach.

Protocol 6: Murine Model of Systemic S. aureus Infection
  • Animal Model: Use 6-8 week old female BALB/c mice.

  • Infection: Induce a systemic infection by intraperitoneal (i.p.) injection of a lethal or sub-lethal dose of a virulent S. aureus strain (e.g., 1 x 10⁷ CFU/mouse).

  • Treatment Groups: Randomly assign mice to different treatment groups (n=8-10 per group):

    • Vehicle control (e.g., saline with 5% DMSO).

    • This compound at various doses (e.g., 10, 25, 50 mg/kg), administered i.p. or orally.

    • Positive control (e.g., vancomycin at an effective dose).

  • Treatment Administration: Administer the first dose of treatment 1-2 hours post-infection, followed by subsequent doses at appropriate intervals (e.g., every 12 hours) for 2-3 days.

  • Outcome Measures:

    • Survival: Monitor the survival of the mice over a period of 7 days.

    • Bacterial Burden: At a predetermined time point (e.g., 24 or 48 hours post-infection), euthanize a subset of mice from each group and determine the bacterial load (CFU/gram) in key organs such as the kidneys, liver, and spleen by plating tissue homogenates on appropriate agar.

  • Data Analysis: Analyze survival data using Kaplan-Meier survival curves and log-rank tests. Analyze bacterial burden data using appropriate statistical tests (e.g., ANOVA or Kruskal-Wallis test).

In_Vivo_Study_Workflow Start Start Acclimatize Acclimatize Mice Start->Acclimatize Infect Induce Systemic Infection (e.g., S. aureus i.p.) Acclimatize->Infect Group Randomize into Treatment Groups (Vehicle, Compound, Positive Control) Infect->Group Treat Administer Treatment Group->Treat Monitor Monitor Survival for 7 Days Treat->Monitor Bacterial_Burden Determine Bacterial Burden in Organs at 24/48h Treat->Bacterial_Burden Analyze Analyze Data (Survival Curves, CFU Counts) Monitor->Analyze Bacterial_Burden->Analyze End End Analyze->End

Caption: Workflow for a murine systemic infection model.

References

  • Al-Abdullah, E. S., Asiri, A. M., El-Sayed, N. N. E., & Al-Amry, K. A. (2018). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 23(10), 2533. [Link]

  • Rani, N., & Sharma, A. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(27), 16361-16374. [Link]

  • Costin, G. E., Apostu, M. O., Avram, S., Ghițu, M. A., Targońska, S., Bîcu, E., & Pânzariu, A. T. (2022). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 27(19), 6296. [Link]

  • Jadhav, S. B., Gaikwad, P. S., Mali, J. R., Disouza, J. I., & Sangshetti, J. N. (2018). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. ResearchGate. [Link]

  • Contino, M., Lopedota, A., Cutrignelli, A., De Palma, A., La Piana, G., Denora, N., & Leonetti, F. (2023). Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. Molecules, 28(2), 829. [Link]

  • Abba, A., Usman, H., & Uzairu, A. (2017). Synthesis and Antimicrobial Activity of Piperazine Derivatives. ResearchGate. [Link]

  • Kumar, C. S., Benaka Prasad, S. B., Vinaya, K., & Rangappa, K. S. (2006). Synthesis and in vitro antimicrobial studies of medicinally important novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine. Bioorganic & Medicinal Chemistry, 14(20), 7075-7080. [Link]

  • Özdemir, A., Gümüş, M. H., & Altıntop, M. D. (2017). Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Degradation Pathways of 4-[4-(4-Fluorophenyl)piperazino]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-[4-(4-Fluorophenyl)piperazino]aniline. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions that you may encounter during your experimental work. Our goal is to equip you with the knowledge to anticipate challenges, interpret your data accurately, and design robust experiments.

Troubleshooting Guide: Common Experimental Hurdles

This section addresses specific problems that can arise during the study of this compound degradation, providing step-by-step solutions and the scientific reasoning behind them.

Scenario 1: Inconsistent Metabolic Profiles in In Vitro Assays

Question: My in vitro metabolism studies using human liver microsomes are showing highly variable metabolite profiles between experiments. What could be the cause, and how can I improve reproducibility?

Answer:

Inconsistent results in microsomal assays are a common challenge, often stemming from subtle variations in experimental conditions. Here’s a systematic approach to troubleshooting this issue:

Step 1: Verify the Integrity of Your Microsomes and Cofactors.

  • Rationale: Liver microsomes are sensitive to storage conditions and freeze-thaw cycles, which can lead to a loss of enzymatic activity.[1] Similarly, the cofactor NADPH is essential for the activity of cytochrome P450 enzymes, the primary drivers of phase I metabolism, and its degradation can halt the metabolic process.[2]

  • Actionable Advice:

    • Always thaw microsomes on ice and use them promptly. Avoid repeated freeze-thaw cycles by aliquoting upon receipt.

    • Prepare NADPH solutions fresh for each experiment.

    • Include a positive control substrate known to be metabolized by a specific CYP isoform (e.g., testosterone for CYP3A4) to confirm the enzymatic activity of your microsomal batch.

Step 2: Control for Solvent Effects.

  • Rationale: The solvent used to dissolve this compound (often DMSO or acetonitrile) can inhibit or induce metabolic enzymes at certain concentrations.[1]

  • Actionable Advice:

    • Ensure the final concentration of the organic solvent in your incubation mixture is low, typically less than 1% (v/v), with some sources recommending as low as <0.2% for DMSO.[1]

    • Maintain a consistent solvent concentration across all wells and experiments.

Step 3: Optimize Incubation Time and Protein Concentration.

  • Rationale: If the incubation time is too long or the microsomal protein concentration is too high, the primary metabolites may be further metabolized, leading to a complex and potentially misleading metabolite profile. Conversely, if conditions are too mild, you may not detect low-level metabolites.

  • Actionable Advice:

    • Conduct a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to identify the optimal incubation time where you can observe the formation of primary metabolites without significant secondary metabolism.

    • Perform a protein concentration-course experiment (e.g., 0.1, 0.5, 1.0 mg/mL) to find a linear range for metabolite formation.

Scenario 2: Difficulty in Identifying a Specific Metabolite in LC-MS Analysis

Question: I am expecting to see a hydroxylated metabolite of this compound, but I'm struggling to identify it in my LC-MS data. How can I confirm its presence?

Answer:

Identifying metabolites, especially when they are present at low levels or are isomeric, requires a systematic approach to data acquisition and analysis.

Step 1: Predict the Expected Mass and Fragmentation Pattern.

  • Rationale: A hydroxylation event will increase the mass of the parent compound by 16 Da (the mass of an oxygen atom). Predicting the likely sites of hydroxylation (on the aniline ring, the fluorophenyl ring, or the piperazine ring) can help in predicting the fragmentation pattern in MS/MS.

  • Actionable Advice:

    • Calculate the exact mass of the expected hydroxylated metabolite.

    • Use your MS software to perform an extracted ion chromatogram (XIC) for the predicted m/z value.

    • Based on the structure of the parent compound, anticipate the fragmentation patterns. For instance, cleavage of the piperazine ring is a common fragmentation pathway for such molecules.[3]

Step 2: Employ High-Resolution Mass Spectrometry.

  • Rationale: High-resolution mass spectrometry (HRMS), such as Orbitrap or TOF technology, provides a more accurate mass measurement, which can help to distinguish your metabolite from other endogenous matrix components with similar nominal masses.

  • Actionable Advice:

    • If available, re-analyze your samples using an HRMS instrument. This will provide a more confident identification of the elemental composition of your putative metabolite.

Step 3: Consider Isomeric Metabolites.

  • Rationale: Hydroxylation can occur at multiple positions on the molecule, leading to the formation of isomers with the same mass but different retention times.

  • Actionable Advice:

    • Carefully examine your chromatogram for multiple peaks with the same m/z value.

    • Adjust your chromatographic method (e.g., change the gradient, try a different column chemistry) to improve the separation of potential isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most probable metabolic degradation pathways for this compound?

A1: Based on the chemical structure and data from related compounds, the following pathways are highly probable:

  • Hydroxylation: This is a common metabolic pathway for aromatic rings and aliphatic chains. Hydroxylation can occur on the aniline ring, the fluorophenyl ring, or the piperazine ring.[3] For instance, studies on other piperazine-containing compounds have shown aliphatic hydroxylation of the piperazine ring.[3]

  • N-Dealkylation: Cleavage of the bond between the piperazine nitrogen and the fluorophenyl group or the aniline group can occur, leading to the formation of 4-fluoroaniline and a piperazino-aniline derivative, or vice-versa.[3]

  • Oxidation of the Piperazine Ring: The piperazine ring can be oxidized to form various products, including piperazinone derivatives.[4]

  • Defluorination: While the C-F bond is generally stable, metabolic defluorination of aromatic compounds can occur, leading to the formation of a hydroxylated derivative and the release of a fluoride ion.[5][6] This is often mediated by cytochrome P-450.[5]

  • Conjugation (Phase II Metabolism): The primary metabolites, particularly hydroxylated ones, can undergo subsequent conjugation with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.[5]

Metabolic Pathways cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Parent This compound Hydroxylation Hydroxylated Metabolites (on rings or piperazine) Parent->Hydroxylation CYP450 NDealkylation N-Dealkylation Products (e.g., 4-fluoroaniline) Parent->NDealkylation CYP450 Oxidation Piperazine Ring Oxidation Products Parent->Oxidation CYP450 Defluorination Defluorinated Metabolites Parent->Defluorination CYP450 Conjugation Glucuronide or Sulfate Conjugates Hydroxylation->Conjugation UGTs, SULTs

Caption: Predicted metabolic pathways of this compound.

Q2: Which enzymes are likely involved in the metabolism of this compound?

A2: The metabolism of piperazine-containing drugs is often mediated by cytochrome P450 (CYP) enzymes.[7] Specifically, isoforms such as CYP2D6, CYP1A2, and CYP3A4 have been implicated in the metabolism of various piperazine derivatives.[7][8] To identify the specific enzymes involved, reaction phenotyping studies using a panel of recombinant human CYP enzymes or specific chemical inhibitors are recommended.[2]

Q3: How should I design a forced degradation study for this compound?

A3: Forced degradation studies, or stress testing, are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[9][10] A comprehensive study should include the following conditions:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathways
Acid Hydrolysis 0.1 M HCl at elevated temperature (e.g., 60°C)Hydrolysis of the aniline or piperazine moieties.
Base Hydrolysis 0.1 M NaOH at elevated temperature (e.g., 60°C)Similar to acid hydrolysis, but potentially different products.
Oxidation 3% H₂O₂ at room temperatureOxidation of the aniline nitrogen, piperazine nitrogens, or aromatic rings.
Thermal Degradation Dry heat (e.g., 80°C) or in solutionThermolytic cleavage of bonds.
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)Photolytic cleavage or rearrangement.

It is important to aim for 5-20% degradation of the parent compound to ensure that the degradation products are formed at detectable levels without being excessive.[11]

Q4: What are the best analytical techniques for separating and identifying the degradation products?

A4: A combination of chromatographic separation and mass spectrometric detection is the gold standard for this type of analysis.

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): These techniques are ideal for separating the parent compound from its often more polar degradation products. A reversed-phase C18 column is a good starting point.[12]

  • Mass Spectrometry (MS): Coupling HPLC/UHPLC to a mass spectrometer (LC-MS) allows for the identification of degradation products based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) can be used to fragment the ions and obtain structural information.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of unknown degradation products, isolation of the compound followed by NMR analysis is often necessary.

Analytical Workflow cluster_Sample Sample Generation cluster_Analysis Analysis Forced_Degradation Forced Degradation (Acid, Base, Oxidative, etc.) Separation Separation (HPLC/UHPLC) Forced_Degradation->Separation In_Vitro_Metabolism In Vitro Metabolism (Microsomes, S9, etc.) In_Vitro_Metabolism->Separation Detection Detection & Identification (UV, MS, MS/MS) Separation->Detection Structure_Elucidation Structure Elucidation (NMR, HRMS) Detection->Structure_Elucidation

Caption: A typical analytical workflow for studying degradation pathways.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

  • Preparation:

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 20 mM NADPH solution in buffer.

  • Incubation:

    • In a microcentrifuge tube, add 5 µL of the 10 mM compound stock solution to 445 µL of buffer.

    • Add 50 µL of pooled human liver microsomes (final protein concentration of 0.5 mg/mL).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of the 20 mM NADPH solution (final volume 550 µL, final substrate concentration 10 µM).

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to 100 µL of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.

    • Transfer the supernatant to an HPLC vial for LC-MS analysis.

  • Analysis:

    • Analyze the samples by LC-MS to determine the percentage of the parent compound remaining at each time point.

    • Calculate the in vitro half-life (t½) from the slope of the natural log of the percent remaining versus time plot.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. American Pharmaceutical Review. Available at: [Link]

  • Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products. Archives of Toxicology. Available at: [Link]

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control. Available at: [Link]

  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology. Available at: [Link]

  • In vitro metabolism studies of (18)F-labeled 1-phenylpiperazine using mouse liver S9 fraction. PubMed. Available at: [Link]

  • Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation. PubMed. Available at: [Link]

  • Thermal degradation of piperazine and its structural analogs. ResearchGate. Available at: [Link]

  • Forced degradation study. ResearchGate. Available at: [Link]

  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. Research@Flinders. Available at: [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. The University of Texas at Austin. Available at: [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Available at: [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. PubMed. Available at: [Link]

  • Degradation of aqueous piperazine in carbon dioxide capture. ResearchGate. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. Available at: [Link]

  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PubMed Central. Available at: [Link]

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PubMed Central. Available at: [Link]

  • Biotransformation of 1-(4-chlorophenyl)-3,3-dimethyltriazene into 3-chloro-4-hydroxyaniline: intramolecular hydroxylation-induced chlorine migration during a catabolic degradation of a chemical carcinogen. PubMed. Available at: [Link]

  • The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C. PubMed. Available at: [Link]

  • In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. PubMed. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]

  • Mechanisms and pathways of aniline elimination from aquatic environments. PubMed Central. Available at: [Link]

  • Biotransformation of fluorobiphenyl by Cunninghamella elegans. ResearchGate. Available at: [Link]

  • Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN Journal of Chemistry. Available at: [Link]

  • Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. ResearchGate. Available at: [Link]

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Technical Support Center: Optimizing HPLC Separation of 4-[4-(4-Fluorophenyl)piperazino]aniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic analysis of 4-[4-(4-Fluorophenyl)piperazino]aniline and its process-related isomers. This molecule, containing both piperazine and aniline moieties, presents a common but manageable challenge in reversed-phase HPLC: achieving adequate resolution for structurally similar compounds while maintaining excellent peak shape for basic analytes.

This guide is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting scenarios to provide direct, actionable solutions for researchers, analytical chemists, and drug development professionals.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the critical chemical properties of this compound to consider for HPLC method development?

A1: The structure of this compound contains two key basic functional groups: the aniline nitrogen and the piperazine nitrogens. These groups can become protonated (positively charged) depending on the mobile phase pH. This ionization is the most critical factor influencing retention, selectivity, and peak shape in reversed-phase HPLC.

  • pKa and Ionization: The basic nature of these amine groups means their ionization state is highly dependent on the mobile phase pH. At a low pH (e.g., pH < 3), both the aniline and piperazine groups will be fully protonated, making the molecule more polar and resulting in shorter retention times on a C18 column.[1] At higher pH (e.g., pH > 9), the molecule will be in its neutral, more hydrophobic state, leading to longer retention.[2][3]

  • Secondary Silanol Interactions: As a basic compound, it is prone to interact with acidic residual silanol groups on the surface of silica-based stationary phases.[4][5] This secondary interaction mechanism is a primary cause of peak tailing, which can compromise resolution and quantification accuracy.[6][7]

Q2: What is a good starting point for column and mobile phase selection?

A2: A successful separation begins with a logical starting point. For this compound and its isomers, a modern, high-purity, end-capped C18 column is the recommended choice.

ParameterRecommended Starting ConditionRationale
Column High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µmMinimizes silanol interactions that cause peak tailing for basic compounds.[5][6] The dimensions offer a good balance of efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7) or 20 mM Phosphate Buffer (pH 3.0)A low pH ensures the analyte is fully protonated and suppresses the ionization of residual silanols, improving peak shape.[7][8]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides sharper peaks and lower backpressure. Methanol can offer different selectivity, which is useful if isomers co-elute.[8]
Gradient 5% to 95% B over 20 minutesA broad gradient is effective for scouting and determining the approximate elution conditions for the main peak and any related isomers.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Temperature 30 °CProvides stable retention times and can improve peak efficiency.
Detection UV at ~254 nmThe aromatic rings in the molecule provide strong UV absorbance.
Q3: Why is precise pH control of the mobile phase so critical for this separation?

A3: Precise pH control is paramount for method robustness and reproducibility. The retention time of ionizable compounds like this aniline derivative is highly sensitive to small changes in pH, especially when the mobile phase pH is close to the analyte's pKa.[9][10] Operating at a pH at least 2 units away from the analyte's pKa ensures that the molecule is in a single, stable ionic form (either fully protonated or fully neutral).[3] This leads to:

  • Stable Retention Times: Prevents drift in retention from injection to injection.

  • Symmetrical Peak Shape: Avoids split peaks that can occur when both ionized and non-ionized forms of the analyte are present.[3]

  • Consistent Selectivity: Ensures the separation factor between the main peak and its isomers remains constant.

Using a buffer (like phosphate or formate) is essential to resist small pH changes that can occur from atmospheric CO2 absorption or variations in solvent preparation.[5]

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during method development and analysis.

Problem: Poor resolution between the main analyte peak and a closely eluting isomer.

This is the most common challenge when separating isomers. The solution involves systematically adjusting chromatographic parameters to exploit subtle differences in isomer properties.

G cluster_0 Troubleshooting Poor Resolution start Problem: Poor Resolution (Rs < 1.5) opt_gradient Optimize Gradient Slope start->opt_gradient Isocratic or Steep Gradient? change_organic Change Organic Modifier (ACN <-> MeOH) opt_gradient->change_organic No Improvement success Resolution Achieved (Rs >= 1.5) opt_gradient->success Success! change_ph Adjust Mobile Phase pH (e.g., pH 3 -> pH 7) change_organic->change_ph No Improvement change_organic->success Success! change_column Change Column Chemistry (e.g., C18 -> Phenyl-Hexyl) change_ph->change_column No Improvement change_ph->success Success! change_column->success Success!

Caption: Decision tree for systematically troubleshooting poor peak resolution.

  • Optimize the Gradient Slope: If your initial scouting run shows the peaks are close, the first step is to decrease the gradient slope around the elution time of the isomers. A shallower gradient increases the residence time of the analytes on the column, allowing for more interaction with the stationary phase and providing more opportunity for separation.

    • Action: If your isomers elute at 40% Acetonitrile with a gradient of 5-95% B in 20 min (4%/min), try a segmented gradient: 5-35% B in 5 min, then 35-45% B in 20 min (0.5%/min), followed by a rapid wash.

  • Change the Organic Modifier: Acetonitrile and methanol interact differently with analytes and the C18 stationary phase. Switching from one to the other can alter elution order and significantly change selectivity between isomers.

    • Action: Prepare a new mobile phase B using methanol and run the same gradient. Methanol is more viscous and is a hydrogen-bond donor, which can introduce new interactions that may resolve the isomers.

  • Adjust Mobile Phase pH: Changing the pH alters the degree of protonation of the analyte and the charge of the stationary phase surface.[3] This is a powerful tool for changing selectivity. Moving from low pH (e.g., 2.7) to a mid-range pH (e.g., 6-7) can dramatically shift the retention of basic compounds relative to each other.

    • Action: Switch from a 0.1% formic acid mobile phase to a 20 mM phosphate buffer at pH 6.8. Caution: Ensure your column is rated for use at mid-range pH. Standard silica columns can degrade above pH 7.[7]

  • Change Column Chemistry: If modifying the mobile phase is insufficient, the next step is to use a different stationary phase. The isomers may have subtle differences in aromaticity or shape that can be exploited by a different column chemistry.

    • Action: Try a Phenyl-Hexyl or a Biphenyl column. These phases provide pi-pi interactions with the aromatic rings of the analyte, offering a completely different separation mechanism than the hydrophobic interactions of a C18 phase.

Problem: The main analyte peak is tailing severely (Asymmetry > 1.5).

Peak tailing for basic compounds is almost always caused by secondary interactions with ionized silanol groups on the silica support.[4][11]

G cluster_1 Troubleshooting Peak Tailing start Problem: Peak Tailing (As > 1.5) check_ph Check Mobile Phase pH (Is it < 3?) start->check_ph lower_ph Lower pH (e.g., use 0.1% TFA) check_ph->lower_ph No check_column Verify Column Type (High-purity, end-capped?) check_ph->check_column Yes success Symmetrical Peak (As <= 1.2) lower_ph->success replace_column Use Modern Column check_column->replace_column No check_overload Reduce Sample Load check_column->check_overload Yes replace_column->success check_overload->success

Caption: A logical workflow for diagnosing and fixing peak tailing issues.

  • Ensure Low pH: The most effective way to reduce silanol interactions is to operate at a low pH where the silanol groups are fully protonated (neutral).[7]

    • Action: Confirm your mobile phase pH is below 3. If using formic acid and tailing persists, consider a stronger acid like trifluoroacetic acid (TFA) at 0.05-0.1%. TFA acts as an ion-pairing agent that can further mask silanols and improve peak shape.

  • Use a High-Quality, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and undergo exhaustive end-capping to cover most of the accessible silanol groups.[5] Older columns or those not designed for basic compounds (Type A silica) will exhibit significant tailing.

    • Action: If you are not already, switch to a column specifically marketed for excellent peak shape with basic compounds (e.g., Waters XBridge, Agilent Zorbax StableBond, Restek Raptor).

  • Check for Mass Overload: Injecting too much sample can saturate the stationary phase, leading to a specific type of right-skewed peak known as overload tailing.[6]

    • Action: Dilute your sample by a factor of 10 and reinject. If the peak shape improves and becomes more symmetrical, you were overloading the column.

  • Consider Extra-Column Effects: Tailing can also be caused by issues outside the column, such as excessive tubing length between the injector and column or between the column and detector, or poorly made connections.[5][11]

    • Action: Ensure all capillary tubing is as short as possible with a narrow internal diameter (e.g., 0.12 mm). Check that all fittings are properly seated to eliminate dead volume.

Part 3: Example Optimized Protocol

This section provides a detailed, step-by-step protocol that has been optimized to provide excellent resolution and peak shape for this compound and a potential closely eluting positional isomer.

Method Parameters
ParameterOptimized Condition
Column Agilent Zorbax Bonus-RP (or equivalent), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
15.1
18.0
18.1
22.0
Flow Rate 1.2 mL/min
Column Temp. 35 °C
Injection Vol. 5 µL
Detection DAD, 254 nm
Sample Diluent 50:50 Acetonitrile:Water
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.22 µm membrane filter.

    • Mobile Phase B: Use HPLC-grade acetonitrile. Filter through a 0.22 µm membrane filter.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent (50:50 Acetonitrile:Water) to achieve a concentration of 100 µg/mL.

    • Sonicate for 5 minutes if necessary to ensure complete dissolution.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System Setup and Equilibration:

    • Install the specified column in the column compartment set to 35 °C.

    • Purge the pump lines with the respective mobile phases.

    • Equilibrate the column with the initial mobile phase composition (80% A, 20% B) at 1.2 mL/min for at least 20 minutes or until a stable baseline is achieved.

  • Analysis:

    • Create a sequence in the chromatography data system (CDS).

    • Inject a blank (diluent) first to ensure the system is clean.

    • Inject the prepared sample solution.

    • Process the data, ensuring to integrate and calculate the asymmetry for all peaks of interest. The target acceptance criteria are typically Resolution (Rs) ≥ 2.0 and Tailing Factor (Tf) ≤ 1.5.

References

  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC.
  • Troubleshooting Peak Shape Problems in HPLC.
  • LC Troubleshooting—All of My Peaks are Tailing!
  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc..
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • How does an acid pH affect reversed-phase chromatography separ
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • Effect of pH on LC-MS Analysis of Amines.
  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs. ACS Omega.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of an Analytical Method for 4-[4-(4-Fluorophenyl)piperazino]aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven approach to the validation of a quantitative analytical method for 4-[4-(4-Fluorophenyl)piperazino]aniline, a crucial intermediate in pharmaceutical synthesis. Ensuring the reliability of analytical data for such compounds is fundamental to the quality, safety, and efficacy of the final drug product. We will move beyond a simple checklist approach, delving into the scientific rationale behind each validation parameter and experimental design choice.

The focus of this guide is the validation of a primary quantitative method: High-Performance Liquid Chromatography (HPLC) with UV detection. However, the principles discussed are broadly applicable to other analytical techniques. This document is structured to empower researchers, analytical chemists, and drug development professionals to design and execute robust validation studies that are scientifically sound and compliant with global regulatory expectations.

The Foundation: The Analytical Target Profile (ATP) and Method Selection

Before any validation activity commences, it is critical to define the Analytical Target Profile (ATP) . The ATP is a prospective summary of the performance requirements of an analytical procedure, defining what needs to be measured and the criteria it must meet to be considered valid.[1] For the assay of this compound as a drug substance, a typical ATP might be:

  • Analyte: this compound

  • Matrix: Drug Substance (e.g., crystalline solid)

  • Technique: Quantitative analysis

  • Performance Characteristics: The method must be specific for the analyte, linear over the range of 80-120% of the nominal concentration, accurate with recovery between 98.0-102.0%, and precise with a relative standard deviation (RSD) of not more than 2.0%.

Based on this ATP, a reversed-phase HPLC (RP-HPLC) method with UV detection is a common and robust choice for non-volatile, UV-active compounds like the target analyte.

Comparative Overview of Analytical Techniques

While HPLC is the focus, other methods could be employed, each with distinct advantages and limitations. The choice is governed by the specific requirements of the analysis (e.g., trace analysis vs. bulk assay).

Technique Key Advantages Limitations Typical Application
HPLC-UV Robust, reproducible, widely available, excellent for quantitative analysis.Moderate sensitivity, requires chromophore.Assay, purity, and stability testing.
LC-MS High sensitivity and selectivity, provides structural information.Higher cost and complexity, matrix effects can be challenging.Impurity identification, trace-level analysis.[2]
GC-MS Excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds; may require derivatization.[3]Analysis of volatile impurities.
qNMR Absolute quantification without a specific reference standard, high precision.Lower sensitivity, requires highly pure internal standards, expensive instrumentation.[2]Purity assignment of reference standards.

The Validation Workflow: A Structured Approach

Method validation is not a single experiment but a series of interconnected studies. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[4] Our validation process will be grounded in the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R2) guideline.[5][6]

G cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Core Validation Experiments cluster_2 Phase 3: Method Performance & Reporting ATP Define ATP MethodDev Method Development & Optimization ATP->MethodDev Protocol Write Validation Protocol MethodDev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision Robustness Robustness Precision->Robustness Suitability System Suitability Robustness->Suitability Report Validation Report Suitability->Report

Caption: A typical workflow for analytical method validation.

Specificity: Ensuring the Signal is Uniquely from the Analyte

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][8][9] A lack of specificity can lead to biased results.[10]

Causality Behind the Protocol:

We must prove that the peak corresponding to this compound is free from interference. This is achieved by challenging the method with various potential interferents. For a drug substance, this includes injecting a blank (diluent), a placebo (if applicable, though less common for a substance), and samples of known impurities and degradation products. Peak purity analysis using a Photodiode Array (PDA) detector is a powerful tool to support specificity claims.

Experimental Protocol for Specificity:
  • Blank Analysis: Prepare and inject the diluent (e.g., 50:50 Acetonitrile:Water) to ensure no interfering peaks are present at the retention time of the analyte.

  • Impurity Spiking:

    • Prepare a solution of the this compound reference standard at the target concentration.

    • Prepare individual solutions of all known related substances and potential impurities at a relevant concentration (e.g., 0.5% of the analyte concentration).

    • Prepare a spiked sample by adding known amounts of each impurity into the analyte solution.

  • Forced Degradation:

    • Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

    • Analyze the stressed samples.

  • Analysis and Data Evaluation:

    • Chromatograph all prepared solutions.

    • Assess the resolution between the main analyte peak and the closest eluting impurity or degradant peak.

    • Perform peak purity analysis on the analyte peak in the spiked and degraded samples using a PDA detector.

Acceptance Criteria & Data Summary:
Test Acceptance Criteria Example Result
Blank Injection No significant peaks at the retention time of the analyte.Pass
Resolution The resolution between the analyte and the closest eluting peak must be > 2.0.Resolution = 2.8
Peak Purity The peak purity index/angle should be less than the threshold angle, indicating spectral homogeneity.Pass
Assay of Spiked Sample The presence of impurities should not affect the quantitation of the analyte.Assay result is within 98.0-102.0% of the unspiked sample.

Linearity and Range: Establishing a Proportional Response

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[11][12] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[11]

Causality Behind the Protocol:

A linear relationship is the simplest and most reliable model for quantification. Establishing linearity ensures that as the concentration of the analyte changes, the instrument response changes predictably. For an assay of a drug substance, the typical range is 80% to 120% of the test concentration, covering potential variations in sample preparation. A minimum of five concentration levels is required to provide sufficient statistical confidence.[9]

Experimental Protocol for Linearity:
  • Stock Solution Preparation: Prepare a stock solution of the reference standard in the diluent.

  • Calibration Standards: Prepare at least five calibration standards by serial dilution of the stock solution. For an assay, these should typically cover 50% to 150% of the nominal analytical concentration (e.g., 50%, 75%, 100%, 125%, 150%).

  • Analysis: Inject each calibration standard in triplicate.

  • Data Analysis:

    • Plot a graph of the mean peak area response versus concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Acceptance Criteria & Data Summary:
Parameter Acceptance Criterion Example Result
Correlation Coefficient (r²) ≥ 0.995[13]0.9998
Y-intercept Should be insignificant relative to the response at 100% concentration.Pass
Residual Plot The residuals should be randomly scattered around the x-axis.Pass
Range 80% - 120% of the nominal concentration.Demonstrated

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value found and an accepted reference value or true value.[7][14] It is demonstrated by determining the recovery of a known amount of analyte spiked into a sample matrix.[10]

Causality Behind the Protocol:

This parameter confirms that the method is free from systematic error or bias. By adding a known quantity of pure analyte to a sample and measuring how much is recovered, we can directly assess the method's trueness. Performing this at multiple levels across the range ensures accuracy is consistent and not concentration-dependent. The ICH recommends a minimum of nine determinations over at least three concentration levels.[4][15]

Experimental Protocol for Accuracy:
  • Sample Preparation: Prepare samples at three concentration levels across the analytical range (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

    • For a drug substance where a "placebo" is not applicable, accuracy is often determined by comparing the results to a second, well-characterized method or by analyzing a highly pure reference standard as the sample.

    • A common approach is to perform the assay on the reference standard itself at these different concentration levels.

  • Analysis: Analyze the nine samples against a freshly prepared calibration curve.

  • Calculation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

Acceptance Criteria & Data Summary:
Concentration Level Replicate 1 (% Recovery) Replicate 2 (% Recovery) Replicate 3 (% Recovery) Mean % Recovery % RSD
80% 99.5100.299.899.80.35
100% 100.599.6100.1100.10.45
120% 99.299.9100.399.80.55
Overall Acceptance Criteria \multicolumn{5}{l}{Mean recovery at each level should be within 98.0% to 102.0% . The %RSD for the nine determinations should be ≤ 2.0%.}

Precision: Agreement Between Repeated Measurements

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample.[7][14] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[14]

  • Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[14]

Causality Behind the Protocol:

Precision demonstrates the method's random error. A precise method will yield similar results when the same sample is tested multiple times. Repeatability assesses the method's performance in a single run, while intermediate precision is crucial for ensuring the method is rugged enough for routine use by different personnel on different days, reflecting real-world laboratory conditions.

Experimental Protocol for Precision:
  • Repeatability:

    • Prepare six independent samples of this compound at 100% of the target concentration.

    • Alternatively, perform nine determinations across the range (3 concentrations, 3 replicates each), as done for accuracy.[15]

    • Analyze the samples on the same day, with the same analyst and instrument.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and if possible, on a different instrument.

  • Calculation:

    • Calculate the mean, standard deviation, and %RSD for the repeatability dataset.

    • Calculate the mean, standard deviation, and %RSD for the intermediate precision dataset.

    • Perform a statistical comparison (e.g., using an F-test and t-test) of the two datasets to assess any significant differences.

Acceptance Criteria & Data Summary:
Precision Level Number of Determinations Mean Assay (%) % RSD Acceptance Criterion
Repeatability 6100.20.85%RSD ≤ 2.0%
Intermediate Precision 699.70.95%RSD ≤ 2.0%
Overall (All 12) 1299.951.10%RSD ≤ 2.0%

Robustness: Resilience to Minor Changes

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[16][17] It provides an indication of the method's reliability during normal usage.[7]

Causality Behind the Protocol:

Robustness testing is a proactive measure to identify which method parameters are critical and need to be tightly controlled.[16] This is often performed during late-stage development but is a key part of validation.[7] By intentionally varying parameters like mobile phase composition, pH, column temperature, and flow rate, we can ensure that minor, unintentional deviations in a routine setting will not lead to system suitability failures or inaccurate results.[18][19]

G cluster_params Deliberate Variations Method Nominal HPLC Method Flow Flow Rate (± 0.1 mL/min) Method->Flow Temp Column Temp (± 2°C) Method->Temp pH Mobile Phase pH (± 0.1) Method->pH Org Organic Content (± 2%) Method->Org SST System Suitability & Assay Results Flow->SST Temp->SST pH->SST Org->SST

Caption: Key parameters varied during a robustness study.

Experimental Protocol for Robustness:
  • Identify Parameters: Select critical HPLC parameters to vary. Common examples include:

    • Flow Rate (e.g., 0.9, 1.0, 1.1 mL/min)

    • Column Temperature (e.g., 28°C, 30°C, 32°C)

    • Mobile Phase pH (e.g., pH 2.9, 3.0, 3.1)

    • Percent Organic in Mobile Phase (e.g., 48% Acetonitrile, 50%, 52%)

  • Experimental Design: Use a one-factor-at-a-time approach or a design of experiments (DoE) matrix.

  • Analysis: For each condition, inject a system suitability solution and a standard analyte solution.

  • Evaluation: Assess the impact of each variation on system suitability parameters (e.g., retention time, tailing factor, resolution) and the assay result.

Acceptance Criteria:
  • System suitability criteria (e.g., tailing factor ≤ 1.5, resolution ≥ 2.0) must be met under all tested conditions.[18]

  • The assay result should not deviate significantly from the result obtained under nominal conditions (e.g., absolute difference ≤ 2.0%).

System Suitability: The Daily Method Health Check

System Suitability Testing (SST) is an integral part of the analytical procedure and is performed before and during any analysis.[20] It verifies that the chromatographic system is adequate for the intended analysis on that specific day.[20][21]

Causality Behind the Protocol:

While method validation demonstrates the method is capable, SST demonstrates the system is performing correctly at the time of analysis.[22][23] It is the final check that ensures the equipment, reagents, and column are all functioning as a cohesive, reliable system.

Experimental Protocol for System Suitability:
  • Standard Preparation: Prepare a system suitability standard. This is often the main analyte at the working concentration. For impurity methods, it should be a solution containing the analyte and key impurities to verify resolution.[20]

  • Injections: Before starting the sample sequence, perform five or six replicate injections of the standard solution.

  • Evaluation: Calculate the mean, standard deviation, and %RSD for the peak area and retention time. Also, determine the tailing factor and theoretical plates from a representative chromatogram.

Acceptance Criteria & Data Summary:
Parameter Acceptance Criterion Purpose
%RSD of Peak Area ≤ 2.0% (for 5-6 injections)Demonstrates injection precision.
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, crucial for accurate integration.
Theoretical Plates (N) > 2000Measures column efficiency.
Resolution (Rs) > 2.0 (between analyte and closest peak)Ensures separation from potential interferents.

Conclusion

The validation of an analytical method for a key pharmaceutical intermediate like this compound is a rigorous, multi-faceted process that forms the bedrock of quality control. By systematically evaluating specificity, linearity, range, accuracy, precision, and robustness, we build a comprehensive data package that provides documented evidence of the method's suitability for its intended purpose. This guide has outlined not just the "how" but the "why" of each validation step, grounding the protocols in the scientific principles and regulatory expectations that govern our industry. A well-validated method is not just a regulatory requirement; it is a commitment to data integrity and, ultimately, to patient safety.

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A Guide to Ensuring Reproducibility in Experiments with 4-[4-(4-Fluorophenyl)piperazino]aniline and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the reproducibility of experimental findings is paramount. This guide, intended for researchers and scientists, provides a comprehensive framework for ensuring the reliability and validity of experiments involving 4-[4-(4-Fluorophenyl)piperazino]aniline. By establishing robust protocols for synthesis, characterization, and biological evaluation, we aim to create a self-validating system that allows for meaningful comparisons with relevant alternatives. This document offers detailed methodologies, explains the rationale behind experimental choices, and provides a foundation for generating high-quality, reproducible data.

Introduction: The Importance of Rigorous Compound Evaluation

This compound is a substituted phenylpiperazine, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds.[1][2] Derivatives of phenylpiperazine have shown diverse pharmacological activities, including interactions with dopamine, serotonin, and sigma receptors, as well as potential applications as antimicrobial and anticancer agents.[3][4][5] Given this broad potential, it is crucial that preclinical research on compounds like this compound is conducted with the highest degree of scientific rigor to ensure that promising leads can be reliably identified and advanced.

This guide will address three critical aspects of experimental reproducibility:

  • Chemical Integrity: Ensuring the identity, purity, and stability of the test compound.

  • Biological Characterization: Employing standardized and well-controlled assays to assess biological activity.

  • Comparative Analysis: Evaluating the compound's performance against relevant alternatives to understand its unique properties.

Part 1: Synthesis and Characterization of this compound

A reproducible biological experiment begins with a well-characterized compound. The synthesis and purification of this compound must be meticulously documented and validated.

Synthetic Pathway

The synthesis of N-arylpiperazines is a well-established process in organic chemistry.[6] A common and reliable method for preparing this compound involves a two-step process starting from the commercially available 1-(4-fluorophenyl)piperazine and p-fluoronitrobenzene, followed by reduction of the nitro group.

dot

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction A 1-(4-Fluorophenyl)piperazine C 1-(4-Fluorophenyl)-4-(4-nitrophenyl)piperazine A->C B 1-Fluoro-4-nitrobenzene B->C D 1-(4-Fluorophenyl)-4-(4-nitrophenyl)piperazine F This compound D->F E Reducing Agent (e.g., Pd/C, H2) E->F

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(4-Fluorophenyl)-4-(4-nitrophenyl)piperazine

  • To a solution of 1-(4-fluorophenyl)piperazine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (2.0 eq) as a base.

  • Add 1-fluoro-4-nitrobenzene (1.1 eq) to the mixture.

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(4-fluorophenyl)-4-(4-nitrophenyl)piperazine.

Step 2: Synthesis of this compound

  • Dissolve 1-(4-fluorophenyl)-4-(4-nitrophenyl)piperazine (1.0 eq) in ethanol.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel to yield pure this compound.

Analytical Characterization: A Self-Validating System

Thorough characterization is non-negotiable for ensuring the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.

Analytical Technique Purpose Expected Results for this compound
¹H NMR Structural elucidation and confirmation of proton environments.Signals corresponding to the aromatic protons on both phenyl rings, the piperazine methylene protons, and the aniline amine protons with appropriate chemical shifts and coupling constants.
¹³C NMR Confirmation of the carbon skeleton.Resonances for all unique carbon atoms in the molecule, including the aromatic carbons and the piperazine carbons.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.A molecular ion peak corresponding to the exact mass of the compound (C₁₆H₁₈FN₃).
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak with a purity of ≥95%. A validated method with a suitable column (e.g., C18) and mobile phase should be used.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H stretching (aniline), C-F stretching (fluorophenyl), and aromatic C-H stretching.

Part 2: Comparative Analysis with Alternative Compounds

To understand the specific contributions of the 4-fluorophenyl and aniline moieties to the biological activity of the target compound, it is essential to compare it with structurally related alternatives.

Selection of Comparator Compounds

A logical selection of comparators will allow for the systematic evaluation of structure-activity relationships (SAR).

Compound Rationale for Comparison Commercially Available?
4-(4-Methylpiperazin-1-yl)aniline Replaces the 4-fluorophenyl group with a methylphenyl group to assess the impact of the fluorine substituent.Yes[8][9]
1-(4-Fluorophenyl)piperazine The starting material, to determine the contribution of the aniline moiety.Yes[10]
4-Anilinopiperidine Replaces the piperazine ring with a piperidine ring to evaluate the role of the second nitrogen atom.Yes (as derivatives)[11]
4-(Piperazin-1-yl)aniline Removes the substituent on the second piperazine nitrogen to establish a baseline.Yes
Experimental Design for Comparative Studies

For a robust comparison, all compounds should be tested in parallel using the same experimental protocols and conditions.

dot

Comparative_Workflow cluster_compounds Test Compounds cluster_assays Biological Assays cluster_analysis Data Analysis and Comparison A This compound F Receptor Binding Assay (e.g., Dopamine D2/D3) A->F G Cytotoxicity Assay (e.g., MTT, LDH) A->G H Functional Assay (e.g., cAMP, Calcium Flux) A->H B 4-(4-Methylpiperazin-1-yl)aniline B->F B->G B->H C 1-(4-Fluorophenyl)piperazine C->F C->G C->H D 4-Anilinopiperidine Derivative D->F D->G D->H E 4-(Piperazin-1-yl)aniline E->F E->G E->H I Determine IC50/EC50/Ki Values F->I G->I H->I J Structure-Activity Relationship (SAR) Analysis I->J K Comparative Potency and Selectivity Profile J->K

Caption: Workflow for comparative analysis of phenylpiperazine derivatives.

Part 3: Detailed Experimental Protocols for Biological Evaluation

The following protocols are provided as a starting point and should be optimized and validated for the specific cell lines and receptor systems being investigated.

Protocol 1: Receptor Binding Assay (Competitive)

This assay determines the affinity of the test compounds for a specific receptor, for example, the dopamine D2 receptor, which is a common target for phenylpiperazine derivatives.[12]

Materials:

  • Cell membranes expressing the target receptor (e.g., human dopamine D2).

  • Radioligand (e.g., [³H]-Raclopride).

  • Wash buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Assay buffer (Wash buffer + 0.1% BSA).

  • Non-specific binding control (e.g., Haloperidol).

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds and the non-specific binding control in the assay buffer.

  • In a 96-well plate, add the assay buffer (for total binding), the non-specific binding control, or the test compound dilutions.

  • Add the radioligand at a concentration close to its Kd value to all wells.

  • Add the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plates, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis.

  • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Protocol 2: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[13] It is a crucial first step to rule out non-specific cytotoxicity as the cause of any observed biological effects.

Materials:

  • Human cell line (e.g., HEK293, HepG2).

  • Complete cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the percentage of cell viability against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that reduces cell viability by 50%).

Conclusion: Towards Reproducible Science

The reproducibility of experimental results is the cornerstone of scientific progress. For a compound with the therapeutic potential of this compound, it is imperative that the foundational research is robust and reliable. By adhering to the principles of thorough chemical characterization, employing standardized biological assays, and conducting rigorous comparative analyses, researchers can ensure the integrity of their findings. This guide provides a framework for achieving this goal, fostering a culture of reproducibility, and ultimately accelerating the translation of promising scientific discoveries into tangible therapeutic benefits.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.